Enalapril Maleate: A Technical Guide on the Core Mechanism of Action in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals October 2025 Executive Summary Enalapril maleate is a cornerstone in cardiovascular therapy, primarily functioning as a potent and long-acting inhibitor of...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
October 2025
Executive Summary
Enalapril maleate is a cornerstone in cardiovascular therapy, primarily functioning as a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] As a prodrug, it is metabolically converted to its active form, enalaprilat, which exerts its therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin system.[3][4] This guide provides an in-depth exploration of enalapril's biochemical and physiological mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways. Its primary actions—reducing the vasoconstrictor Angiotensin II and increasing the vasodilator Bradykinin—result in decreased peripheral vascular resistance, blood pressure reduction, and beneficial effects on cardiac remodeling, making it a critical agent in the management of hypertension and heart failure.[4][5][6]
Pharmacokinetics and Bioactivation
Enalapril maleate is administered orally as a pharmacologically inactive prodrug.[1][7] Following ingestion, it is approximately 60% absorbed from the gastrointestinal tract, a process not significantly influenced by the presence of food.[7][8] The absorbed enalapril undergoes rapid hydrolysis, primarily in the liver, to form its active metabolite, enalaprilat.[4][7] This bioactivation is crucial, as enalapril itself is a weak ACE inhibitor, while enalaprilat is a potent inhibitor responsible for the drug's therapeutic effects.[1][7] Peak serum concentrations of enalapril occur within about one hour, whereas the active enalaprilat reaches peak concentrations three to four hours post-administration.[5][7]
Enalaprilat's Interaction with Angiotensin-Converting Enzyme: A Deep Dive into Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the binding kinetics of enalaprilat, the active metabolite of the prodrug enalapril, to its target...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding kinetics of enalaprilat, the active metabolite of the prodrug enalapril, to its target, the angiotensin-converting enzyme (ACE). Understanding these kinetics is paramount for comprehending its therapeutic efficacy in managing hypertension and heart failure. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the relevant biological and experimental frameworks.
Core Concepts: The Renin-Angiotensin-Aldosterone System (RAAS)
Enalaprilat exerts its therapeutic effect by inhibiting ACE within the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. ACE is a zinc-dependent metalloproteinase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By blocking ACE, enalaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure.[1][2][3][4]
The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat on ACE.
Quantitative Analysis of Enalaprilat-ACE Binding
The interaction between enalaprilat and ACE is characterized by high affinity and a slow dissociation rate, contributing to its prolonged therapeutic effect.[2][3][5] The binding is competitive, meaning enalaprilat vies with the natural substrate, angiotensin I, for the active site of the enzyme.[1][6][7] Several key parameters quantify this interaction, with values often varying based on the experimental conditions and tissue source.
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kd (dissociation constant) is the equilibrium constant for the dissociation of a ligand-receptor complex and is a measure of binding affinity. Ki (inhibition constant) is the dissociation constant for the enzyme-inhibitor complex. t1/2 is the half-life.
Experimental Protocols for Studying Enalaprilat-ACE Binding Kinetics
A variety of in vitro and in vivo methods are employed to characterize the binding kinetics of enalaprilat to ACE. Below are detailed overviews of the most common experimental protocols.
Radioligand Binding Assay
This technique directly measures the binding of a radiolabeled ligand to its receptor. For enalaprilat, a common approach is a competitive binding assay.
Objective: To determine the affinity (Kd or Ki) and inhibitory potency (IC50) of enalaprilat for ACE.
Materials:
Purified ACE or tissue homogenates containing ACE
Radiolabeled ACE inhibitor (e.g., [125I]MK-351A, a tyrosyl derivative of enalaprilat)[16]
Unlabeled enalaprilat
Assay buffer
Glass fiber filters
Scintillation counter
Protocol:
Incubation: A constant concentration of the radiolabeled inhibitor is incubated with the ACE preparation in the presence of varying concentrations of unlabeled enalaprilat.
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the ACE-radioligand complex.
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of unlabeled enalaprilat. The IC50 value is determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This method assesses the effect of an inhibitor on the catalytic activity of an enzyme.
Objective: To determine the IC50 and the mode of inhibition of enalaprilat.
Reagents for detecting the product of the enzymatic reaction (e.g., for HPLC analysis of hippuric acid)
Spectrophotometer or HPLC system
Protocol:
Pre-incubation: ACE is pre-incubated with various concentrations of enalaprilat.
Reaction Initiation: The enzymatic reaction is initiated by the addition of the ACE substrate (HHL).
Reaction Termination: After a defined incubation period, the reaction is stopped.
Product Quantification: The amount of product formed (e.g., hippuric acid) is quantified using a suitable method, such as HPLC.[10]
Data Analysis: The enzyme activity at each enalaprilat concentration is calculated and plotted against the inhibitor concentration to determine the IC50. To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate and enalaprilat, and the data are analyzed using Lineweaver-Burk or other kinetic plots.[17]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on association and dissociation rates.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) of the enalaprilat-ACE interaction.
Materials:
SPR instrument and sensor chip (e.g., CM5)
Purified ACE
Enalaprilat
Running buffer
Immobilization reagents
Protocol:
Immobilization: ACE is immobilized onto the surface of the sensor chip.
Association: A solution containing enalaprilat is flowed over the sensor chip surface, allowing for the binding of enalaprilat to the immobilized ACE. The change in the refractive index at the surface, which is proportional to the mass of bound enalaprilat, is monitored in real-time.
Dissociation: The enalaprilat solution is replaced with running buffer, and the dissociation of the enalaprilat-ACE complex is monitored.
Regeneration: The sensor chip surface is regenerated to remove any remaining bound enalaprilat, preparing it for the next cycle.
Data Analysis: The sensorgram (a plot of response units versus time) is analyzed using kinetic models to determine the ka, kd, and Kd (Kd = kd/ka).
A typical experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
The binding of enalaprilat to the angiotensin-converting enzyme is a high-affinity, competitive, and slowly reversible interaction. This kinetic profile is central to its potent and sustained antihypertensive effects. The quantitative data, primarily derived from radioligand binding and enzyme inhibition assays, consistently demonstrate a nanomolar to sub-nanomolar affinity. While specific association and dissociation rate constants are not widely reported in the public domain, the long effective half-life in vivo and the slow dissociation observed in vitro underscore the stability of the enalaprilat-ACE complex. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of current and novel ACE inhibitors, crucial for the development of improved therapeutics for cardiovascular diseases.
The Molecular Blueprint of an Antihypertensive: An In-depth Technical Guide to Enalapril Maleate's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive technical overview of the molecular mechanisms underpinning the antihypertensive effects of enalapril maleate. Enal...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the molecular mechanisms underpinning the antihypertensive effects of enalapril maleate. Enalapril, a cornerstone in the management of hypertension and heart failure, functions as a prodrug that is metabolically converted to its active form, enalaprilat. The therapeutic efficacy of enalaprilat is primarily attributed to its potent and specific inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS). This document delves into the quantitative aspects of this interaction, details the experimental protocols for its characterization, and visually represents the associated biochemical pathways and workflows.
The Renin-Angiotensin-Aldosterone System (RAAS) and Enalapril's Point of Intervention
The RAAS is a critical physiological cascade that regulates blood pressure and fluid and electrolyte balance.[1] Enalaprilat exerts its antihypertensive effect by competitively inhibiting ACE, the enzyme responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] The inhibition of ACE leads to a reduction in circulating angiotensin II levels, which in turn causes vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, enalaprilat increases the levels of bradykinin, further contributing to its antihypertensive effect.[2]
Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Enalaprilat.
Quantitative Analysis of Enalaprilat's Potency
The efficacy of enalaprilat as an ACE inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). These parameters provide a measure of the drug's potency at the molecular level.
Table 1: In Vitro Potency of Enalaprilat against Angiotensin-Converting Enzyme (ACE)
Clinical Efficacy: Blood Pressure Reduction
Numerous clinical trials have demonstrated the efficacy of enalapril in reducing blood pressure in patients with hypertension. The following table summarizes representative data from these studies.
Table 2: Summary of Enalapril's Antihypertensive Effect in Clinical Trials
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against ACE.
Figure 2: Workflow for an in vitro ACE Inhibition Assay.
Detailed Protocol:
Reagent Preparation:
Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., 100 mU/mL in 100 mM borate buffer, pH 8.3, containing 300 mM NaCl).[11]
Prepare a stock solution of the substrate, Hippuryl-His-Leu (HHL), in the same buffer.[11]
Prepare serial dilutions of enalaprilat in the assay buffer.
Assay Procedure:
In a microcentrifuge tube, add 20 µL of ACE solution and 40 µL of the enalaprilat dilution (or buffer for the control).[1]
Pre-incubate the mixture at 37°C for 10 minutes.[1]
Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.[1]
Incubate the reaction mixture at 37°C for 30-60 minutes.[1][11]
Terminate the reaction by adding 250 µL of 1 M HCl.
Detection and Analysis:
The product of the reaction, hippuric acid, is extracted with ethyl acetate.
The ethyl acetate is evaporated, and the hippuric acid is redissolved in water.
The concentration of hippuric acid is determined by measuring the absorbance at 228 nm using a spectrophotometer.
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Clinical Trial Methodology for Assessing Antihypertensive Efficacy
This section outlines a generalized protocol for a clinical trial designed to evaluate the antihypertensive effects of enalapril maleate.
Figure 3: Generalized Workflow for a Clinical Trial of an Antihypertensive Agent.
Detailed Protocol:
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial is a common design.[8][9][10]
Patient Population: Patients with a diagnosis of essential hypertension, often with a specific range of diastolic and/or systolic blood pressure (e.g., diastolic BP 95-115 mmHg).[10]
Washout Period: A washout period of 2-4 weeks is typically implemented to eliminate the effects of any prior antihypertensive medications.[10]
Baseline Measurements: At the end of the washout period, baseline measurements are taken, including seated and standing blood pressure, heart rate, and laboratory tests (e.g., serum creatinine, electrolytes). Blood pressure can be measured using a mercury sphygmomanometer or an automated device.[8]
Randomization and Treatment: Patients are randomly assigned to receive either enalapril maleate (e.g., 10-40 mg once daily) or a matching placebo or an active comparator drug.[10][12]
Follow-up and Monitoring: Patients are followed for a predetermined period (e.g., 4-12 weeks). Blood pressure, heart rate, and any adverse events are monitored at regular intervals.
Data Analysis: The primary efficacy endpoint is typically the change in mean sitting diastolic and systolic blood pressure from baseline to the end of the treatment period. Statistical analysis, such as a t-test or ANOVA, is used to compare the changes between the treatment groups.
Conclusion
Enalapril maleate's antihypertensive effect is a well-characterized example of targeted pharmacological intervention. Its prodrug nature and the potent, specific inhibition of the Angiotensin-Converting Enzyme by its active metabolite, enalaprilat, form the basis of its therapeutic success. The quantitative data on its potency, coupled with extensive clinical evidence of its efficacy in blood pressure reduction, solidify its role as a first-line agent in the management of cardiovascular diseases. The experimental protocols detailed herein provide a framework for the continued investigation and development of ACE inhibitors and other modulators of the Renin-Angiotensin-Aldosterone System.
Enalapril Maleate's Effect on the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the pharmacological effects of enalapril maleate on the Renin-Angiotensin-Aldosterone System (RAAS). I...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of enalapril maleate on the Renin-Angiotensin-Aldosterone System (RAAS). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative effects, and the experimental protocols used to evaluate its impact.
Core Mechanism of Action
Enalapril maleate is a prodrug that, upon oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2][3][4] Enalaprilat is a potent and competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][5] ACE is a key enzyme in the RAAS, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor and aldosterone-stimulating octapeptide, angiotensin II.[1][2][3]
By inhibiting ACE, enalaprilat disrupts the RAAS cascade, leading to several physiological effects:
Decreased Angiotensin II Levels: The primary effect of enalaprilat is the reduction of circulating and tissue levels of angiotensin II.[1][3][4] This leads to vasodilation, a decrease in total peripheral resistance, and a subsequent reduction in blood pressure.[1]
Increased Plasma Renin Activity (PRA): The reduction in angiotensin II levels removes the negative feedback loop on renin secretion from the juxtaglomerular cells of the kidney. This results in a compensatory increase in plasma renin activity.[6]
Decreased Aldosterone Secretion: Angiotensin II is a primary stimulus for aldosterone release from the adrenal cortex. By lowering angiotensin II levels, enalaprilat indirectly reduces aldosterone secretion.[1][3] This contributes to a decrease in sodium and water retention and a mild increase in serum potassium.[3]
The following diagram illustrates the mechanism of action of enalapril within the RAAS pathway.
Mechanism of Enalapril Maleate on the RAAS Pathway.
Quantitative Data on RAAS Modulation
The administration of enalapril maleate leads to measurable changes in the key components of the RAAS. The following tables summarize quantitative data from various clinical studies.
Table 1: Effect of Enalapril on Plasma Renin Activity (PRA)
The quantification of RAAS components is crucial for evaluating the pharmacodynamic effects of enalapril. Below are detailed methodologies for key experiments.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
This protocol is based on the principle of measuring the rate of angiotensin I generation from endogenous angiotensinogen by plasma renin.[11][12][13][14]
Workflow Diagram:
Experimental Workflow for PRA Measurement.
Methodology:
Sample Collection and Preparation:
Collect venous blood into chilled tubes containing EDTA to prevent coagulation and inhibit converting enzyme activity.[15]
Centrifuge the blood at 4°C to separate the plasma. The plasma should be stored at -20°C or lower until analysis.[15] It is critical to avoid cryoactivation of prorenin by keeping the sample at room temperature during initial processing before freezing.[16]
Angiotensin I Generation:
Thaw plasma samples on ice.
To a known volume of plasma, add inhibitors of angiotensinases and ACE (e.g., dimercaprol, 8-hydroxyquinoline, or a cocktail of protease inhibitors).[11]
Adjust the pH of the plasma to 5.5-6.0, the optimal pH for renin activity, using a suitable buffer.[11][12]
Incubate the plasma at 37°C for a defined period (e.g., 1.5 to 3 hours). A parallel sample is kept at 4°C to measure baseline angiotensin I.[15]
Radioimmunoassay (RIA) for Angiotensin I:
Terminate the enzymatic reaction by rapidly cooling the samples in an ice bath or by boiling.[13]
Prepare a standard curve using known concentrations of angiotensin I.
Incubate the plasma samples (from both 37°C and 4°C incubations) and standards with a specific anti-angiotensin I antibody and a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I).
Separate the antibody-bound from the free radiolabeled angiotensin I using methods like dextran-coated charcoal.[14]
Measure the radioactivity of the bound fraction using a gamma counter.
Calculation:
Calculate the concentration of angiotensin I in the samples by comparing their radioactivity to the standard curve.
The PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, divided by the incubation time, and is expressed in nanograms per milliliter per hour (ng/mL/h).[17]
Measurement of Angiotensin II by High-Performance Liquid Chromatography (HPLC)-RIA
This method provides high specificity and sensitivity for the quantification of angiotensin II in plasma.[18][19][20]
Methodology:
Sample Collection and Extraction:
Collect blood in tubes containing a cocktail of protease inhibitors to prevent the degradation and formation of angiotensin peptides.
Extract angiotensin peptides from the plasma using solid-phase extraction (SPE) cartridges (e.g., C18).
HPLC Separation:
Reconstitute the extracted peptides in the HPLC mobile phase.
Inject the sample into a reversed-phase HPLC system.
Separate the different angiotensin peptides using a gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent like trifluoroacetic acid (TFA).[21][22]
Fraction Collection and RIA:
Collect the fraction corresponding to the elution time of angiotensin II, as determined by running a standard.
Evaporate the collected fraction to dryness.
Reconstitute the sample in RIA buffer and perform a radioimmunoassay for angiotensin II as described for angiotensin I, using a specific anti-angiotensin II antibody and radiolabeled angiotensin II.
Measurement of Aldosterone by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common, sensitive, and high-throughput method for measuring aldosterone in plasma or serum.[23][24][25][26][27]
Methodology:
Sample Preparation:
Serum or plasma can be used. Some protocols may require an extraction step to remove interfering substances.[24][26]
Competitive ELISA:
The assay is typically a competitive ELISA format.
Standards and samples are added to microplate wells coated with an anti-aldosterone antibody.
A known amount of enzyme-labeled aldosterone (e.g., aldosterone-horseradish peroxidase conjugate) is then added to each well.
During incubation, the sample/standard aldosterone and the enzyme-labeled aldosterone compete for binding to the fixed antibody.
After incubation, the wells are washed to remove unbound components.
Detection and Quantification:
A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of aldosterone in the sample.
The reaction is stopped, and the absorbance is read using a microplate reader.
The concentration of aldosterone in the samples is determined by interpolating from a standard curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the broader signaling cascade of the RAAS and the points of intervention for different classes of antihypertensive drugs, highlighting the central role of ACE inhibition by enalapril.
RAAS Signaling Pathway and Points of Pharmacological Intervention.
Conclusion
Enalapril maleate, through its active metabolite enalaprilat, is a highly effective inhibitor of the angiotensin-converting enzyme. Its administration leads to a predictable and quantifiable modulation of the Renin-Angiotensin-Aldosterone System, characterized by a significant reduction in angiotensin II and aldosterone levels and a compensatory rise in plasma renin activity. These neurohormonal changes are central to its therapeutic effects in the management of hypertension and heart failure. The experimental protocols outlined in this guide provide a robust framework for the accurate assessment of these pharmacodynamic effects in both preclinical and clinical research settings.
Enalapril Maleate's Impact on Gene Expression in Cardiac Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of enalapril maleate, an angiotensin-converting enzyme...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, on gene expression in cardiac fibroblasts. The information presented herein is intended to support research and development efforts aimed at understanding and targeting cardiac fibrosis.
Core Mechanism of Action
Enalapril maleate is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor and profibrotic agent, angiotensin II (Ang II).[1][2] By reducing Ang II levels, enalaprilat mitigates its downstream effects on cardiac fibroblasts, which are key mediators of cardiac fibrosis.[1][2][3] Ang II is known to stimulate cardiac fibroblast proliferation, extracellular matrix (ECM) deposition, and the expression of various profibrotic genes.[3][4][5]
Key Signaling Pathways Modulated by Enalaprilat
Enalaprilat's influence on cardiac fibroblast gene expression is primarily mediated through the attenuation of Ang II-induced signaling cascades. The most prominently documented pathway involves Reactive Oxygen Species (ROS), p38 Mitogen-Activated Protein Kinase (p38MAPK), and Transforming Growth Factor-beta 1 (TGF-β1).[1][2][6]
Ang II stimulation of cardiac fibroblasts leads to an increase in intracellular ROS, which in turn activates the p38MAPK pathway.[1] Activated p38MAPK promotes the expression of TGF-β1, a potent profibrotic cytokine that stimulates the synthesis of ECM proteins, such as collagens.[1][7] Enalaprilat, by blocking the production of Ang II, inhibits this entire cascade, leading to a reduction in cardiac fibroblast proliferation and ECM deposition.[1][2]
Signaling Pathway of Angiotensin II-Induced Fibrosis
Caption: Angiotensin II signaling cascade leading to cardiac fibrosis.
Quantitative Data on Gene and Protein Expression Changes
The following tables summarize the quantitative effects of enalaprilat on key molecules involved in cardiac fibrosis, as reported in the literature.
Table 1: Effect of Enalaprilat on p38MAPK and TGF-β1 Protein Expression
Treatment Group
p-p38MAPK Protein Expression (Fold Change vs. Control)
This section details the methodologies for key experiments used to investigate the effects of enalaprilat on cardiac fibroblasts.
Isolation and Culture of Cardiac Fibroblasts
Source: Neonatal (1-3 day old) Wistar-Kyoto rats.[1]
Heart Isolation: Hearts are aseptically removed and placed in a Spinner solution.[1]
Digestion: The heart tissue is minced and subjected to enzymatic digestion with a solution containing 0.1% collagenase.[1]
Cell Culture: The isolated cardiac fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM).[1]
Cell Proliferation Assays
BrdU Assay: To determine cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) assay can be employed.[1]
MTT Assay: The metabolic activity of the cells, as an indicator of proliferation, can be assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Measurement of Intracellular Reactive Oxygen Species (ROS)
An immunofluorescence assay can be used to measure the levels of intracellular ROS.[1]
Gene and Protein Expression Analysis
Immunocytochemistry: This technique is used to visualize the localization of specific proteins within the cells, such as phosphorylated p38MAPK.[1]
Western Blotting: A standard method for detecting and quantifying specific proteins, including p-p38MAPK and TGF-β1.[1]
Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify the messenger RNA (mRNA) expression levels of target genes, such as TGF-β1.[7][9]
Experimental Workflow
Caption: A generalized workflow for in vitro studies.
Conclusion
Enalapril maleate, through its active metabolite enalaprilat, exerts a significant inhibitory effect on the profibrotic gene expression program in cardiac fibroblasts. By blocking the renin-angiotensin system and specifically the production of Ang II, enalaprilat attenuates the ROS/p38MAPK/TGF-β1 signaling pathway. This leads to a reduction in cardiac fibroblast proliferation and the expression of key fibrotic markers, including TGF-β1 and collagens. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the anti-fibrotic mechanisms of ACE inhibitors and the development of novel therapeutic strategies for cardiac fibrosis.
Investigating the Neuroprotective Effects of Enalapril Maleate: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond...
Author: BenchChem Technical Support Team. Date: November 2025
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its cardiovascular benefits, a growing body of preclinical evidence demonstrates its significant neuroprotective properties, particularly in the context of ischemic stroke. This technical guide provides an in-depth review of the mechanisms, experimental validation, and key signaling pathways implicated in the neuroprotective effects of enalapril maleate. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the underlying molecular and procedural workflows. The primary mechanism appears to be the attenuation of oxidative stress through the modulation of the renin-angiotensin system, leading to reduced infarct volume, decreased brain edema, and improved neurological outcomes in animal models of cerebral ischemia.
Mechanism of Action: Modulation of the Renin-Angiotensin System (RAS)
Enalapril exerts its effects by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE has two primary functions in the body: it converts angiotensin I (Ang I) into the potent vasoconstrictor angiotensin II (Ang II), and it degrades bradykinin, a vasodilator.[1][2][3] By inhibiting ACE, enalapril simultaneously decreases the production of Ang II and increases the bioavailability of bradykinin.[1][4] This dual action is central to its neuroprotective effects. Ang II, acting primarily through its type 1 receptor (AT1R), is a key mediator of vasoconstriction, inflammation, and the production of reactive oxygen species (ROS), all of which are detrimental in the setting of cerebral ischemia.[5][6] Conversely, the accumulation of bradykinin can promote vasodilation and may have direct neuroprotective properties.[7]
Core mechanism of Enalapril Maleate action on the Renin-Angiotensin System.
Preclinical Efficacy: Quantitative Data Summary
Numerous studies have quantified the neuroprotective effects of enalapril in rodent models of stroke. A non-hypotensive dose (0.03 mg/kg) has been shown to be particularly effective, suggesting a mechanism of action independent of blood pressure reduction.[8][9]
Table 1: Effect of Enalapril on Neurological Deficit, Infarct Volume, and Brain Edema following Transient Focal Cerebral Ischemia in Rats
Group
Dose (mg/kg)
Neurological Deficit Score (NDS)
Infarct Volume (mm³)
Infarct Reduction (%)
Brain Edema (%)
Brain Swelling (%)
Control Ischemic
Vehicle
3.11 ± 0.36
283 ± 18
-
4.1 ± 0.4
9.8 ± 1.5
Enalapril
0.03
1.37 ± 0.26
155.6 (calculated)
45%
1.89 (calculated)
6.47 (calculated)
Enalapril
0.1
1.67 ± 0.31
276 ± 39
Not Significant
-
10.4 ± 1.4
Data sourced from Panahpour et al.[8][9] A lower NDS indicates better neurological function. Reductions for the 0.03 mg/kg dose were calculated based on the reported percentages.
Table 2: Effect of Enalapril on Brain Oxidative Stress Markers 24h Post-Ischemia
Group
Treatment
Reduced Glutathione (GSH)
Malondialdehyde (MDA)
Ischemia + Vehicle
Vehicle
Decreased vs. Sham
Significantly Increased vs. Sham
Ischemia + Enalapril
0.03 mg/kg
Increased vs. Vehicle
Significantly Decreased vs. Vehicle
Data sourced from Panahpour et al.[10][11] Enalapril augmented antioxidant activity by increasing levels of the endogenous antioxidant GSH and attenuating lipid peroxidation, as measured by MDA.
Table 3: Effect of Enalapril in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
Treatment Group
Parameter
Day 0
Day 3 / Day 7
Late-Onset Enalapril
Cerebral Edema (%)
9.6 ± 2.9
3.4 ± 0.5
Late-Onset Enalapril
Proteinuria (mg/d)
283 ± 27
116 ± 22
Control
Median Survival
-
54 days
Early-Onset Enalapril
Median Survival
-
320 days
Late-Onset Enalapril
Median Survival
-
264 days
Data sourced from van den Brand et al.[12][13] Enalapril significantly reduced manifest cerebral edema and prolonged survival even when administered after the onset of pathology.
Key Signaling Pathways in Neuroprotection
Attenuation of Angiotensin II-Mediated Oxidative Stress
The primary neurotoxic pathway influenced by enalapril involves Ang II signaling through the AT1 receptor. In the context of ischemia/reperfusion injury, this pathway becomes highly activated. Binding of Ang II to the AT1R triggers a signaling cascade that activates NADPH oxidase (NOX), a key enzyme responsible for generating superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[5][6][14] This surge in ROS leads to widespread oxidative stress, causing lipid peroxidation, DNA damage, and protein denaturation, ultimately culminating in neuronal apoptosis and necrosis.[15] Enalapril confers neuroprotection by reducing the substrate (Ang II) for this damaging pathway.
Angiotensin II-mediated oxidative stress pathway attenuated by Enalapril.
Potential Role of the Bradykinin Signaling Pathway
By preventing the degradation of bradykinin, enalapril increases its local concentration.[1] Bradykinin binds to the B2 receptor, which is coupled to G-proteins and can initiate signaling cascades leading to the production of nitric oxide (NO) and prostacyclin.[1][7] These molecules are potent vasodilators, and their increased production could improve cerebral blood flow to the ischemic penumbra. While this is a plausible contributing mechanism, its direct, independent neuroprotective effect in stroke models relative to Ang II reduction requires further elucidation.
Experimental Protocols for Preclinical Evaluation
The following section details a representative experimental workflow for assessing the neuroprotective effects of enalapril in a rodent model of ischemic stroke.
The tMCAO model is widely used as it effectively mimics human ischemic stroke with a subsequent reperfusion phase.[8][16]
Animal Preparation: Male Sprague-Dawley rats (280–320g) are anesthetized (e.g., ketamine/xylazine or isoflurane). Body temperature is maintained at 37°C throughout the procedure.[16]
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16]
Occlusion: The ECA is ligated and transected. A 4-0 monofilament nylon suture with a blunted, silicone-coated tip is introduced into the ECA stump and advanced up the ICA until it gently lodges in the anterior cerebral artery, thereby occluding the origin of the middle cerebral artery (MCA).[8][17]
Ischemia & Reperfusion: The suture is left in place for a defined period (e.g., 60 minutes) to induce focal ischemia.[8][10] For reperfusion, the suture is carefully withdrawn. The incision is then closed. Sham-operated animals undergo the same surgical procedure without the suture being advanced to occlude the MCA.
Administration: Enalapril maleate or vehicle (normal saline) is administered via intraperitoneal (IP) injection.[8]
Timing: The injection is typically performed either 1 hour prior to MCAO (pretreatment) or immediately at the onset of reperfusion (post-treatment).[8][10]
Experimental workflow for evaluating Enalapril's neuroprotective effects.
Assessment of Neuroprotective Outcomes
Assessments are typically performed 24 hours after reperfusion.
Neurological Deficit Scoring (NDS): A blinded observer scores the animal on a scale (e.g., 0-4) to assess motor and neurological function.[8]
0: No observable deficit.
1: Failure to extend contralateral forepaw fully.
2: Circling to the contralateral side.
3: Falling to the contralateral side.
4: No spontaneous walking with a depressed level of consciousness.
Infarct Volume Measurement:
Brains are rapidly removed and sectioned into 2 mm coronal slices.
Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
TTC stains viable, metabolically active tissue red, leaving the infarcted (necrotic) tissue unstained (white).
The unstained areas are quantified using image analysis software to calculate the total infarct volume.
Brain Edema Measurement (Wet-Dry Method):
The ischemic hemisphere is weighed immediately after removal (wet weight).
The tissue is then dried in an oven (e.g., at 100°C for 24h) and weighed again (dry weight).
Water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.
Oxidative Stress Marker Analysis:
Malondialdehyde (MDA) Assay: Brain tissue from the ischemic hemisphere is homogenized. MDA levels, an indicator of lipid peroxidation, are measured using a commercial kit, often based on the reaction with thiobarbituric acid (TBA) to form a fluorescent product.[10]
Superoxide Dismutase (SOD) or Glutathione (GSH) Assay: The activity of the antioxidant enzyme SOD or the levels of the antioxidant molecule GSH are measured in brain homogenates using commercially available colorimetric assay kits.[10]
Apoptosis Detection (TUNEL Assay):
Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), processed, and embedded in paraffin. Coronal sections are cut.
Staining: A Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay kit is used. The enzyme TdT labels the 3'-OH ends of fragmented DNA (a hallmark of apoptosis) with a fluorescently labeled dUTP.[18]
Visualization: Sections are counterstained with a nuclear marker (e.g., DAPI). Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy.[18]
Conclusion
Enalapril maleate demonstrates robust neuroprotective effects in preclinical models of ischemic stroke. The primary mechanism is the inhibition of ACE, which leads to a reduction in Angiotensin II-mediated oxidative stress and inflammation. Quantitative data consistently show that non-hypotensive doses of enalapril can significantly reduce infarct volume, limit brain edema, and improve neurological function. These findings, supported by detailed experimental protocols, underscore the therapeutic potential of enalapril beyond its established cardiovascular applications and provide a strong rationale for further investigation into its role in treating acute ischemic brain injury.
Enalapril Maleate: A Technical Guide to its Role in Modulating Oxidative Stress Markers
For Researchers, Scientists, and Drug Development Professionals Abstract Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its well-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its well-established hemodynamic effects, a growing body of evidence highlights its significant role in mitigating oxidative stress, a key pathological factor in cardiovascular and renal diseases. This technical guide provides an in-depth analysis of enalapril maleate's effects on key oxidative stress markers. It summarizes quantitative data from preclinical studies, details the experimental protocols for marker assessment, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the antioxidant properties of enalapril and other ACE inhibitors.
Introduction: Enalapril and Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to the pathophysiology of numerous diseases. Enalapril, by inhibiting the conversion of angiotensin I to the potent vasoconstrictor and pro-oxidant angiotensin II, exerts beneficial effects that extend beyond blood pressure control. This guide focuses on the molecular mechanisms and quantifiable impacts of enalapril on oxidative stress.
Quantitative Impact of Enalapril on Oxidative Stress Markers
The antioxidant effects of enalapril have been quantified in various preclinical models. The following tables summarize the reported changes in key markers of oxidative stress and antioxidant enzyme activity following enalapril treatment.
Table 1: Effect of Enalapril on Markers of Lipid Peroxidation
The assessment of oxidative stress markers requires precise and validated methodologies. Below are detailed protocols for the key experiments cited in the literature concerning enalapril's effects.
Measurement of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate malondialdehyde (MDA) levels, a key indicator of lipid peroxidation.
Principle: This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.
Sample Preparation:
Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) and centrifuged to obtain the supernatant.[10]
Assay Procedure:
To the sample supernatant, add a solution of TBA in an acidic medium (e.g., acetic acid or trichloroacetic acid).
Incubate the mixture at 95°C for a defined period (e.g., 60 minutes).
Cool the samples and centrifuge to remove any precipitate.
Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
Superoxide Dismutase (SOD) Activity Assay
SOD activity is often measured indirectly by its ability to inhibit the reduction of a chromogen by superoxide radicals.
Principle: Superoxide anions are generated, for example, by a xanthine/xanthine oxidase system. These anions reduce a detector molecule (e.g., nitroblue tetrazolium, NBT), producing a colored formazan product. SOD in the sample competes for the superoxide anions, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.
Assay Procedure:
Prepare a reaction mixture containing the sample, xanthine, and the detector molecule (e.g., NBT).
Initiate the reaction by adding xanthine oxidase.
Incubate at a controlled temperature for a specific duration.
Measure the absorbance at the appropriate wavelength (e.g., 560 nm for formazan).
Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard.
Catalase (CAT) Activity Assay
Catalase activity is typically determined by monitoring the decomposition of hydrogen peroxide (H₂O₂).
Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The rate of H₂O₂ disappearance can be measured directly by monitoring the decrease in absorbance at 240 nm.
Assay Procedure:
Add the sample to a solution of H₂O₂ of a known concentration in a suitable buffer.
Immediately start monitoring the decrease in absorbance at 240 nm over time using a spectrophotometer.
The rate of decrease in absorbance is proportional to the catalase activity in the sample.
Glutathione Peroxidase (GPx) Activity Assay
GPx activity is commonly measured through a coupled reaction with glutathione reductase (GR).
Principle: GPx catalyzes the reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) by reduced glutathione (GSH), forming oxidized glutathione (GSSG). The GSSG is then recycled back to GSH by GR, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm and is proportional to the GPx activity.
Assay Procedure:
Prepare a reaction mixture containing the sample, GSH, GR, and NADPH.
Initiate the reaction by adding the hydroperoxide substrate.
Monitor the decrease in absorbance at 340 nm over time.
Calculate the GPx activity based on the rate of NADPH consumption.
Signaling Pathways Modulated by Enalapril
Enalapril's antioxidant effects are not solely due to the reduction of angiotensin II but also involve the modulation of specific intracellular signaling pathways.
The pSmad1/5/9 Pathway
Recent research has implicated the phosphorylation of Smad1/5/9 as a key mechanism in enalapril's anti-senescence and antioxidant effects.[11] Enalapril treatment leads to an increase in phosphorylated Smad1/5/9 (pSmad1/5/9), which then translocates to the nucleus and acts as a transcription factor. This results in the upregulation of genes involved in antioxidative defense, thereby reducing reactive oxygen species (ROS) levels.[11]
Caption: Enalapril-mediated activation of the pSmad1/5/9 signaling pathway.
Nitric Oxide Bioavailability
Enalapril, by inhibiting ACE, also prevents the degradation of bradykinin.[4] Elevated bradykinin levels stimulate the production of nitric oxide (NO), a potent vasodilator with antioxidant properties.[4][12] Increased NO bioavailability can directly scavenge superoxide radicals and contribute to the overall reduction in oxidative stress.
Caption: Enalapril's influence on nitric oxide bioavailability.
Experimental Workflow for Assessing Enalapril's Antioxidant Effects
A typical experimental workflow to investigate the impact of enalapril on oxidative stress markers in a preclinical model is outlined below.
Caption: Preclinical experimental workflow for oxidative stress assessment.
Conclusion
Enalapril maleate demonstrates a robust capacity to modulate oxidative stress, a key contributor to end-organ damage in cardiovascular and renal diseases. This is achieved through a dual mechanism: the reduction of the pro-oxidant angiotensin II and the active enhancement of endogenous antioxidant defense systems via signaling pathways involving pSmad1/5/9 and nitric oxide. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the antioxidant properties of enalapril and the development of novel therapeutic strategies targeting oxidative stress. The continued exploration of these mechanisms will be crucial for optimizing the clinical application of ACE inhibitors and for the discovery of new drug candidates with similar protective profiles.
The Anti-Inflammatory Properties of Enalapril Maleate in Vascular Endothelium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its well-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its well-established hemodynamic effects, a growing body of evidence highlights its significant anti-inflammatory properties within the vascular endothelium. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory actions of enalapril maleate, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the intricate signaling pathways modulated by enalapril, present quantitative data from key studies in a clear, tabular format, and provide detailed experimental protocols for the assays cited. This guide aims to facilitate a comprehensive understanding of enalapril's vasculoprotective effects and to support further research in this critical area of cardiovascular pharmacology.
Introduction
The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, plays a pivotal role in regulating vascular tone, permeability, and inflammation. Endothelial dysfunction, characterized by a pro-inflammatory and pro-thrombotic state, is a key initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Chronic inflammation within the endothelium leads to the upregulation of adhesion molecules, the recruitment of leukocytes, and the production of pro-inflammatory cytokines, creating a vicious cycle of vascular damage.
Enalapril maleate, a prodrug that is hydrolyzed in the liver to its active metabolite enalaprilat, exerts its primary antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE).[1] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory mediator, angiotensin II. However, the beneficial effects of enalapril on the vasculature extend beyond blood pressure control. This guide will elucidate the multifaceted anti-inflammatory mechanisms of enalapril on the vascular endothelium.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of enalapril on the vascular endothelium are mediated through several interconnected signaling pathways. These include the inhibition of the pro-inflammatory angiotensin II axis, the potentiation of the anti-inflammatory bradykinin pathway, the reduction of oxidative stress, and the modulation of the NF-κB signaling cascade.
Inhibition of the Renin-Angiotensin System (RAS)
Angiotensin II, the principal effector of the RAS, is a potent pro-inflammatory molecule in the vasculature. It binds to the angiotensin II type 1 (AT1) receptor on endothelial cells, triggering a cascade of events that promote inflammation. Enalapril, by inhibiting ACE, reduces the production of angiotensin II, thereby mitigating its downstream inflammatory effects.[1]
dot
Caption: Enalapril inhibits ACE, reducing Angiotensin II and subsequent inflammation.
Potentiation of the Kallikrein-Kinin System (Bradykinin)
ACE is also responsible for the degradation of bradykinin, a potent vasodilator with anti-inflammatory properties. By inhibiting ACE, enalapril increases the local bioavailability of bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, stimulating the production of nitric oxide (NO) and prostacyclin, which have anti-inflammatory and anti-platelet aggregation effects.[2]
Angiotensin II is a major stimulus for the production of reactive oxygen species (ROS) in the endothelium, primarily through the activation of NADPH oxidase.[3] ROS can act as signaling molecules to activate pro-inflammatory pathways like NF-κB and can also directly damage endothelial cells. Enalapril, by reducing angiotensin II levels, decreases NADPH oxidase activity and subsequent ROS production.[4] Furthermore, the enhanced bradykinin-NO signaling contributes to the antioxidant effects of enalapril.
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for adhesion molecules (VCAM-1, ICAM-1), chemokines (MCP-1), and cytokines. In resting endothelial cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as angiotensin II and ROS, lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Enalapril has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5][6]
dot
Caption: Enalapril inhibits NF-κB activation by preventing IκBα degradation.
Quantitative Data on Anti-Inflammatory Effects
Numerous studies have quantified the anti-inflammatory effects of enalapril on the vascular endothelium. The following tables summarize key findings from preclinical and clinical research.
Table 1: Effect of Enalapril on Endothelial Adhesion Molecule and Chemokine Expression
This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to investigate the anti-inflammatory effects of enalapril on vascular endothelium.
Endothelial Cell Culture and Inflammatory Stimulation
dot
Caption: Workflow for in vitro studies of enalapril on endothelial cells.
Protocol for HUVEC Culture and TNF-α Stimulation:
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Seeding: HUVECs are seeded onto gelatin-coated culture plates and grown to 80-90% confluency.
Enalapril Treatment: The culture medium is replaced with fresh medium containing the desired concentration of enalapril maleate (e.g., 50 µM) and incubated for a specified period (e.g., 24 hours).[10]
Inflammatory Stimulation: Following enalapril pre-treatment, tumor necrosis factor-alpha (TNF-α) is added to the culture medium at a final concentration of 10 ng/mL to induce an inflammatory response.[11] The incubation time with TNF-α can vary depending on the endpoint being measured (e.g., 4 hours for NF-κB activation, 24 hours for adhesion molecule expression).
Cell Harvesting: After the incubation period, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested for downstream analysis.
Western Blot Analysis of Adhesion Molecules and NF-κB Signaling
Protocol for Western Blotting:
Protein Extraction: Harvested cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against VCAM-1, ICAM-1, phospho-IκBα, total IκBα, p65, or a loading control (e.g., β-actin or GAPDH). Antibody dilutions should be optimized according to the manufacturer's instructions.
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12][13]
Real-Time Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression
Protocol for RT-qPCR:
RNA Extraction: Total RNA is extracted from harvested cells using a commercial RNA isolation kit.
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit.
qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers for VCAM-1, ICAM-1, MCP-1, and a housekeeping gene (e.g., GAPDH or β-actin).
Human VCAM-1 Primers: Forward: 5'-GTTGAAGGATGCGGGAGTAT-3', Reverse: 5'-GGATGGAGTCACCGATTACA-3'[14]
Human ICAM-1 Primers: Forward: 5'-AGGTGGTTCTCAGCCGTG-3', Reverse: 5'-GTCCTCAGCCGCCAGAG-3'[7]
Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene as the internal control.
Conclusion
Enalapril maleate possesses significant anti-inflammatory properties in the vascular endothelium that are independent of its blood pressure-lowering effects. By inhibiting the pro-inflammatory actions of angiotensin II, potentiating the beneficial effects of bradykinin, reducing oxidative stress, and suppressing the NF-κB signaling pathway, enalapril contributes to the restoration of endothelial homeostasis. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of the pleiotropic effects of enalapril is crucial for optimizing its clinical use and for the development of novel therapeutic strategies targeting endothelial inflammation in cardiovascular diseases. Further research is warranted to fully elucidate the intricate molecular interactions and to explore the full therapeutic potential of enalapril in mitigating vascular inflammation.
Application Notes and Protocols for Enalapril Maleate Administration in Spontaneously Hypertensive Rats (SHR)
These application notes provide a comprehensive overview of the administration of enalapril maleate to spontaneously hypertensive rats (SHR), a common animal model for studying hypertension and its cardiovascular complic...
Author: BenchChem Technical Support Team. Date: November 2025
These application notes provide a comprehensive overview of the administration of enalapril maleate to spontaneously hypertensive rats (SHR), a common animal model for studying hypertension and its cardiovascular complications. The following sections detail the effects of enalapril on various physiological parameters, provide standardized experimental protocols, and visualize key signaling pathways and workflows. This information is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular disease and pharmacology.
Data Presentation: Effects of Enalapril Maleate in SHR
The following tables summarize the quantitative data from various studies on the effects of enalapril maleate administration in SHR.
Table 1: Effects of Enalapril Maleate on Systemic and Cardiovascular Parameters in SHR
Parameter
Treatment Group
Dosage
Duration
Outcome
Reference
Systolic Blood Pressure (SBP)
SHR
10 mg/kg/day
11 months
Decreased to 199 ± 3 mmHg from 237 ± 3 mmHg in controls
House male SHR and age-matched WKY rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.[7]
Prepare the enalapril maleate solution. For administration in drinking water, dissolve enalapril maleate in the drinking water at a concentration calculated to achieve the desired daily dosage (e.g., 10, 20, or 30 mg/kg/day).[2][3][4][5] For oral gavage, dissolve the drug in an appropriate vehicle.
Administer enalapril maleate to the treatment group of SHR. The control group of SHR and the WKY rats should receive the vehicle (e.g., untreated drinking water).
The duration of treatment can vary depending on the study's objectives, ranging from several weeks to months.[1][2][3][4]
Monitor the animals' body weight and general health status daily.[5][9]
Blood Pressure Measurement
Objective: To assess the effect of enalapril on blood pressure.
Materials:
Tail-cuff plethysmography system
Restraining device for rats
Protocol:
Acclimate the conscious rats to the restraining device and the tail-cuff procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.
Place the rat in the restraining device.
Position the tail-cuff and a pulse sensor on the rat's tail.
Inflate and deflate the cuff automatically using the system. The system records the systolic blood pressure and heart rate.
Perform measurements weekly throughout the study period to monitor the progression of hypertension and the response to treatment.[3][10]
Assessment of Cardiac Hypertrophy
Objective: To determine the effect of enalapril on cardiac mass and cellular structure.
Application Notes and Protocols for Assessing the Cellular Effects of Enalapril Maleate
This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of enalapril maleate in vitro. Enalapril, a...
Author: BenchChem Technical Support Team. Date: November 2025
This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of enalapril maleate in vitro. Enalapril, a pro-drug, is converted in the liver to its active form, enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] These protocols cover key assays for evaluating its impact on cell viability, apoptosis, oxidative stress, and related signaling pathways.
Application Note 1: Assessing Cytotoxicity and Anti-Proliferative Effects
Enalapril has demonstrated varied effects on cell proliferation depending on the cell type. It has been shown to reduce cell proliferation in orbital fibroblasts and cardiac fibroblasts.[3][4] In cancer research, while enalapril alone may have limited effects on the viability of colorectal cancer cell lines, it can significantly enhance the cytotoxicity of chemotherapeutic agents like 5-FU.[5] Conversely, it can induce apoptosis and reduce viability in acute promyelocytic leukemia cells in a dose- and time-dependent manner.[6][7]
This protocol measures cell viability based on the metabolic activity of the cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt (MTT or XTT) into a colored formazan product, which can be quantified by spectrophotometry.
Enalapril maleate (dissolved in a suitable solvent like DMSO or cell culture medium)[8]
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit
Plate reader (spectrophotometer)
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[9]
Drug Treatment: Prepare serial dilutions of enalapril maleate in complete medium. Concentrations can range widely, from 3 µM to 2000 µM, depending on the cell line and experimental goal.[5][6]
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of enalapril. Include untreated cells as a negative control. Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[5][6]
Assay:
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and incubate for 15 minutes to dissolve the formazan crystals.
For XTT: Add 50 µL of the XTT labeling mixture to each well and incubate for 4-24 hours.[6]
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a plate reader.[9]
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation: Effects of Enalapril on Cell Viability/Proliferation
Cell Line
Concentration Range
Incubation Time
Observed Effect
Reference
Hepatocytes (Rat)
0.5 - 2 mM
6 - 18 hours
Dose-dependent cytotoxicity (measured by LDH release)
Enalapril has been shown to induce apoptosis in certain cell types, such as acute promyelocytic leukemia cells.[6][7] It can also protect against apoptosis, as seen in Human Umbilical Vein Endothelial Cells (HUVECs) treated with serum from Alzheimer's Disease patients.[12][13] The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between healthy, apoptotic, and necrotic cells.
Experimental Protocol: Annexin V & PI Staining for Flow Cytometry
This protocol quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a vital stain to identify necrotic cells with compromised membranes.[14][15]
Materials:
Treated and control cells (1-2 x 10⁶ cells per sample)
Phosphate-Buffered Saline (PBS)
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
1X Annexin-binding buffer
Propidium Iodide (PI) solution
Flow cytometer
Procedure:
Cell Collection: After treatment with enalapril for the desired time, collect both floating and adherent cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.[14]
Washing: Discard the supernatant and wash the cells twice with cold PBS.[14]
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10⁶ cells/mL.[15]
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[15]
Data Acquisition: Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.
Data Presentation: Effects of Enalapril on Apoptosis
Cell Line/Condition
Enalapril Concentration
Treatment Details
Observed Effect
Reference
HUVECs
50 µM
Pre-treatment for 24h before insult
Suppressed apoptosis induced by AD patient serum (Apoptosis: 26.6% vs 47.78% in insult group)
Enalapril's effects are mediated through various signaling pathways. As an ACE inhibitor, its primary action is on the Renin-Angiotensin-Aldosterone System (RAAS).[2] However, studies have revealed its influence on other pathways, including those related to oxidative stress, cell proliferation, and senescence.
Key Signaling Pathways Modulated by Enalapril:
Renin-Angiotensin-Aldosterone System (RAAS): Enalapril's active metabolite, enalaprilat, inhibits ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This is its primary mechanism for treating hypertension.[1][2]
ROS/p38MAPK/TGF-β1 Pathway: In cardiac fibroblasts, enalaprilat inhibits Angiotensin II-induced proliferation by blocking the generation of Reactive Oxygen Species (ROS) and subsequent activation of p38 MAPK and TGF-β1.[4][11]
pSmad1/5/9 Pathway: Enalapril can mitigate cellular senescence by increasing the phosphorylation of Smad1/5/9, which upregulates genes involved in antioxidative defense and cell cycle regulation, thereby reducing ROS levels.[8][17][18]
STAT5A Pathway: In HL-60 leukemia cells, enalapril-induced apoptosis is associated with a significant reduction in the expression of the STAT5A gene.[6][7]
TLR2/NF-κB Pathway: Enalapril has been shown to reduce inflammation by inhibiting the activation of the TLR2/NF-κB signaling pathway.[19]
Diagram: Enalapril's Primary Mechanism of Action (RAAS)
Caption: Enalaprilat inhibits ACE, blocking Angiotensin II production.
Diagram: Enalapril's Anti-proliferative Signaling in Cardiac Fibroblasts
Application Notes & Protocols: Pharmacokinetic Modeling of Enalapril Maleate in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals. Introduction Enalapril maleate is an esterified prodrug widely used in the treatment of hypertension and heart failure.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enalapril maleate is an esterified prodrug widely used in the treatment of hypertension and heart failure. Following oral administration, it undergoes hydrolysis, primarily in the liver, to form its active metabolite, enalaprilat.[1][2] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[3] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[4][5] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[6]
Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of enalapril and enalaprilat. This understanding is crucial for dose selection, predicting drug exposure in humans, and ensuring safety and efficacy. These studies typically involve administering the drug to animal models (e.g., rats, dogs) and measuring the concentrations of the parent drug and its active metabolite in biological matrices over time.[7][8] The resulting data are then used to develop mathematical models that describe the drug's behavior in the body.[3][9]
Pharmacokinetic Profile and Data Presentation
Enalapril is generally well-absorbed orally in species like dogs, while absorption is lower in rats.[7][8] Peak plasma concentrations of enalapril are typically observed within 30 minutes to two hours post-dose.[7][8] It is then rapidly converted to enalaprilat. The primary route of elimination for both compounds is renal.[10]
The following tables summarize key pharmacokinetic parameters of enalapril and its active metabolite, enalaprilat, from preclinical studies in rats and dogs.
Table 1: Pharmacokinetic Parameters of Enalapril in Rats (Oral Administration)
This section details standardized protocols for conducting a preclinical pharmacokinetic study of enalapril maleate in rats, including sample collection and bioanalysis.
3.1. In-Life Phase: Animal Dosing and Sample Collection
Objective: To determine the plasma concentration-time profile of enalapril and enalaprilat following oral administration in rats.
Materials:
Male Wistar rats (200-250g)
Enalapril maleate formulation (e.g., suspension in 0.5% carboxymethylcellulose)
Acclimatization: Acclimate animals for at least 7 days prior to the study with free access to standard chow and water.
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
Dosing:
Record the body weight of each rat.
Administer a single dose of the enalapril maleate formulation (e.g., 15 mg/kg) via oral gavage.[11] Record the exact time of administration.
Blood Sample Collection:
Collect blood samples (approximately 0.2 mL) from the femoral artery or another appropriate site at predefined time points.[11]
Suggested time points: Pre-dose (0 h), and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 10 hours post-dose.[11]
Collect each sample into a microcentrifuge tube containing K2-EDTA. Gently invert the tube several times to ensure proper mixing with the anticoagulant.
Plasma Preparation:
Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled cryovial.
Sample Storage: Store plasma samples at -70°C or lower until bioanalysis.
3.2. Bioanalytical Phase: LC-MS/MS Quantification
Objective: To simultaneously quantify the concentrations of enalapril and enalaprilat in rat plasma samples.
Materials:
LC-MS/MS system (e.g., Triple Quadrupole)
Analytical column (e.g., C18 column)
Enalapril and enalaprilat analytical standards
Internal Standard (IS), e.g., Tolbutamide[13] or Ramipril/Ramiprilat
Acetonitrile (ACN), Methanol (MeOH), Formic Acid
Purified water
Rat plasma samples, calibration standards, and quality control (QC) samples
Protocol:
Preparation of Standards:
Prepare stock solutions of enalapril, enalaprilat, and the IS in a suitable solvent (e.g., 50:50 methanol/water).[13]
Prepare working solutions by serial dilution of the stock solutions.
Spike blank rat plasma with the working solutions to create calibration standards (e.g., 1-500 ng/mL) and QC samples (low, mid, high concentrations).[13]
Integrate the peak areas for enalapril, enalaprilat, and the IS.
Calculate the peak area ratio (analyte/IS).
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.
Determine the concentrations of enalapril and enalaprilat in the unknown samples by interpolating from the calibration curve.
Visualizations: Pathways and Models
4.1. Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the RAAS pathway and highlights the mechanism of action for enalaprilat.
Caption: Mechanism of enalaprilat action on the Renin-Angiotensin-Aldosterone System (RAAS).
4.2. Experimental Workflow
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.
Caption: Standard workflow for a preclinical pharmacokinetic study of an orally administered drug.
4.3. Pharmacokinetic Model
A simplified two-compartment model is often used to describe the pharmacokinetics of enalapril and enalaprilat.
Caption: A simplified compartmental model for enalapril pharmacokinetics and its conversion to enalaprilat.
Overcoming enalapril maleate solubility issues in research experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome common solubility challenges encountered dur...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome common solubility challenges encountered during experiments with enalapril maleate.
Frequently Asked Questions (FAQs)
Q1: What is enalapril maleate and why can its solubility be challenging?
A1: Enalapril maleate is the maleate salt of enalapril, a prodrug that is converted in the body to its active form, enalaprilat.[1][2] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][4] While the maleate salt form is used to enhance stability and oral bioavailability, enalapril maleate itself is a crystalline powder that is only sparingly soluble in water (approximately 0.213 mg/mL).[3][5] Its solubility is influenced by pH, temperature, and the solvent system used.
Q2: What are the recommended solvents for dissolving enalapril maleate?
A2: The choice of solvent depends on the required concentration and the experimental system.
Organic Solvents: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is highly effective, with solubilities reported up to 99 mg/mL.[6][7] Ethanol and methanol are also viable options, though at lower concentrations.[3][7]
Aqueous Buffers: For biological experiments, preparing solutions in aqueous buffers like PBS (pH 7.2) is common, with a solubility of approximately 1 mg/mL.[6] It is crucial to ensure the final concentration of any organic solvent from a stock solution is minimal to avoid physiological effects.[6]
Q3: How does pH affect the solubility and stability of enalapril maleate?
A3: The pH of the solution is a critical factor. Enalapril maleate shows better stability in the pH range of 2.0 to 7.0.[8] The degradation pathway is pH-dependent:
Above pH 5: Degradation primarily occurs through hydrolysis of the ethyl ester, forming the active diacid metabolite, enalaprilat.[8][9]
Below pH 5: In acidic conditions, an alternative degradation pathway involving intramolecular cyclization can lead to the formation of a diketopiperazine derivative.[8][9]
Alkaline conditions, in particular, can significantly accelerate hydrolysis.[10][11]
Q4: Can I use heat or sonication to aid dissolution?
A4: Yes, gentle warming and sonication can be used to increase the rate of dissolution, particularly in aqueous solutions.[12][13] However, prolonged exposure to high temperatures should be avoided as it can accelerate degradation. Enalapril maleate as a solid is highly stable, but its stability decreases in solution and when mixed with various excipients.[10][14]
Q5: How should I prepare and store enalapril maleate stock solutions?
A5: For organic stock solutions (e.g., in DMSO), it is recommended to prepare high concentrations, aliquot them into single-use vials, and store them at -20°C or -80°C to minimize freeze-thaw cycles.[12] Aqueous solutions are less stable and it is often recommended not to store them for more than one day.[6] If aqueous solutions must be stored, refrigeration at 4°C can maintain stability for longer periods than at room temperature.[15]
Solubility Data Summary
The following table summarizes the solubility of enalapril maleate in various common laboratory solvents.
Note: Molar concentrations are calculated based on the molecular weight of enalapril maleate (492.5 g/mol ).
Troubleshooting Guide
Problem 1: My enalapril maleate powder is not dissolving in my aqueous buffer.
Question: I've added enalapril maleate directly to my buffer at room temperature, but it won't go into solution. What should I do?
Answer:
Check Concentration: Ensure you are not exceeding the known solubility limit for your specific buffer (e.g., ~1 mg/mL in PBS).[6]
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) while stirring.[13]
Sonication: Use an ultrasonic bath to aid dissolution.[12][16]
pH Adjustment: Check the pH of your buffer. Enalapril maleate has better stability in slightly acidic to neutral pH.[8]
Use a Stock Solution: For higher concentrations or difficult-to-dissolve batches, first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects in your experiment.[6]
Problem 2: After diluting my DMSO stock solution into an aqueous medium, the solution became cloudy.
Question: I successfully dissolved enalapril maleate in DMSO, but precipitation occurred upon dilution into my cell culture media. Why did this happen?
Answer: This is a common issue when diluting a drug from a high-solubility organic solvent into a lower-solubility aqueous medium. The compound is crashing out of solution.
Reduce Final Concentration: The most likely cause is that the final concentration in your aqueous medium exceeds the drug's aqueous solubility limit. Try preparing a more dilute final solution.
Increase Dilution Volume: Perform the dilution by adding the DMSO stock dropwise into a larger, rapidly stirring volume of the aqueous medium. This helps to disperse the compound quickly before it has a chance to precipitate.
Use a Co-solvent: In some cases, including a small percentage of a pharmaceutically acceptable co-solvent (like PEG300 or Tween80) in the final formulation can help maintain solubility.[17]
Problem 3: I am concerned about the stability of my prepared enalapril maleate solution during my multi-day experiment.
Question: My experiment runs for 72 hours. How can I ensure my compound remains stable in the solution?
Answer:
Prepare Fresh Daily: The most reliable method is to prepare a fresh working solution from a frozen stock each day. Aqueous solutions of enalapril maleate are not recommended for storage longer than 24 hours.[6]
Refrigerate: If daily preparation is not feasible, store the working solution at 4°C between uses. Studies have shown stability for up to 91 days at 4°C in certain buffered formulations.[15]
Control pH: Ensure the pH of your medium is within the optimal stability range (pH 2-7).[8] Avoid highly alkaline conditions, which accelerate degradation.[10]
Protect from Light: While solid enalapril maleate shows some photolysis, this effect is less pronounced in solution.[14] However, as a general good practice, protecting solutions from direct, prolonged light exposure is advisable.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution (1 mg/mL)
Weighing: Accurately weigh 1 mg of enalapril maleate powder.
Solvent Addition: Transfer the powder to a sterile conical tube. Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.2).
Dissolution: Vortex the solution vigorously for 1-2 minutes.
Aid Dissolution (If Necessary): If the solid does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the tube for 5 minutes.
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
Usage: Use the solution immediately. It is not recommended to store this aqueous solution for more than one day.[6]
Protocol 2: Preparation of a Concentrated DMSO Stock Solution (50 mg/mL)
Weighing: Accurately weigh 25 mg of enalapril maleate powder in a sterile, chemical-resistant tube.
Solvent Addition: Add 500 µL of fresh, high-purity DMSO.
Dissolution: Vortex the solution until the solid is completely dissolved. The solubility in DMSO is very high, so this should occur readily at room temperature.[6]
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
Freezing: Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[12]
Dilution for Use: For experiments, thaw a single aliquot and dilute it to the final desired concentration in your aqueous buffer or cell culture medium immediately before use.
Visualized Pathways and Workflows
Caption: Mechanism of action for enalapril maleate via the RAAS pathway.
Caption: Experimental workflow for dissolving enalapril maleate.
Caption: pH-dependent degradation pathways of enalapril maleate.
Technical Support Center: Optimizing Enalapril Maleate Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing enalapril maleate dosage for in vivo animal studies. This resource offers troubl...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing enalapril maleate dosage for in vivo animal studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format to facilitate successful and reproducible experiments.
This section addresses common issues and questions that may arise during in vivo studies with enalapril maleate.
Q1: What is the recommended starting dose of enalapril maleate for my animal model?
A1: The optimal dose of enalapril maleate is highly dependent on the animal species, the specific disease model, and the intended therapeutic effect. It is crucial to consult published literature for doses used in similar studies. As a general starting point, oral dosages can range from 0.25 mg/kg/day in dogs for congestive heart failure to 30 mg/kg/day in rats for inducing renal effects.[1][2] A dose-response study is always recommended to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare and administer enalapril maleate?
A2: Enalapril maleate is a water-soluble salt, making oral administration via drinking water or gavage a common and effective method.[3] For oral gavage, enalapril maleate can be dissolved in purified water.[3] If administering in drinking water, it's important to monitor water consumption to ensure consistent dosing. For intravenous (IV) administration, the active metabolite, enalaprilat, is typically used due to its poor oral absorption.[4][5]
Q3: My animals are showing signs of lethargy and loss of appetite. What should I do?
A3: Lethargy, loss of appetite, vomiting, and diarrhea are common side effects of enalapril.[6][7][8][9] These effects are often dose-dependent. If these signs are observed, consider the following:
Reduce the dose: A lower dose may still be effective while minimizing adverse effects.
Administer with food: Giving the dose with food can sometimes alleviate gastrointestinal upset.[6][7][8]
Monitor hydration: Ensure animals have free access to water, as dehydration can exacerbate side effects.[8]
Monitor blood pressure: Hypotension (low blood pressure) can cause weakness and collapse.[6][9] If you suspect this, monitoring blood pressure is crucial.
Q4: I am not observing the expected therapeutic effect. What could be the reason?
A4: Several factors could contribute to a lack of efficacy:
Insufficient Dose: The administered dose may be too low for the specific animal model or disease state. A dose-escalation study may be necessary.
Drug Stability: Ensure the enalapril maleate solution is freshly prepared and properly stored to prevent degradation. While stable, prolonged storage in solution is not recommended.[10]
Administration Route: For some applications, oral administration may not provide sufficient bioavailability. Consider alternative routes if oral dosing is ineffective.
Animal Strain/Species Differences: Metabolic and physiological differences between animal strains and species can influence drug response.
Q5: Can I co-administer enalapril maleate with other drugs?
A5: Co-administration with other drugs requires careful consideration.
Diuretics: Concurrent use with diuretics can increase the risk of hypotension.[4][11]
Potassium-sparing diuretics or potassium supplements: This combination can lead to hyperkalemia (elevated potassium levels).[7][11]
NSAIDs: Non-steroidal anti-inflammatory drugs may reduce the efficacy of enalapril.[4]
Always consult relevant literature for potential drug interactions in your specific experimental context.
Quantitative Data Summary
The following table summarizes typical oral dosages of enalapril maleate used in various animal models. Note that these are starting points and should be optimized for your specific study.
Protocol 1: Preparation of Enalapril Maleate for Oral Gavage
Calculate the required amount: Determine the total amount of enalapril maleate needed based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume (e.g., 5-10 mL/kg for rats).
Dissolve in vehicle: Weigh the calculated amount of enalapril maleate powder and dissolve it in a suitable vehicle, such as purified water or 0.5% carboxymethylcellulose (CMC) sodium solution.[14]
Ensure complete dissolution: Vortex or sonicate the solution until the enalapril maleate is completely dissolved.
Verify concentration: If possible, verify the concentration of the dosing solution using an appropriate analytical method (e.g., HPLC).
Storage: Prepare the solution fresh daily. If short-term storage is necessary, store it protected from light at 2-8°C.
Protocol 2: Dose-Response Study to Determine Optimal Dosage
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). The dose ranges should be selected based on literature precedents.
Baseline Measurements: Before initiating treatment, record baseline measurements of the parameters of interest (e.g., blood pressure, heart rate, biochemical markers).
Drug Administration: Administer the assigned dose of enalapril maleate or vehicle to each group for a predetermined duration.
Monitoring: Monitor the animals daily for any clinical signs of toxicity or adverse effects.
Endpoint Analysis: At the end of the study period, collect samples and measure the relevant endpoints to assess the therapeutic effect and any potential toxicity.
Data Analysis: Analyze the data to determine the dose that produces the desired therapeutic effect with minimal side effects.
Visualizations
Experimental workflow for optimizing enalapril maleate dosage.
The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Enalapril.
Troubleshooting unexpected cardiovascular responses to enalapril maleate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected cardiovascular responses during experiments involving enalapril mal...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected cardiovascular responses during experiments involving enalapril maleate.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary cardiovascular response to enalapril maleate in a research setting?
A1: Enalapril is an angiotensin-converting enzyme (ACE) inhibitor. Its primary and expected cardiovascular response is a reduction in blood pressure (antihypertensive effect).[1][2][3][4][5][6] This is achieved by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][5] This inhibition leads to vasodilation and consequently, a decrease in total peripheral resistance. In experimental models of heart failure, enalapril is also expected to reduce both preload and afterload, improving overall cardiac performance without a significant change in heart rate.[1][3][7]
Q2: We are observing a paradoxical increase in blood pressure after administering enalapril. What could be the underlying cause?
A2: A paradoxical hypertensive response to enalapril is unexpected but has been reported, particularly in the context of underlying renal artery stenosis.[8][9] The proposed mechanism involves a significant drop in glomerular filtration rate (GFR) when ACE is inhibited in a kidney with compromised perfusion. This can trigger a profound activation of the renin-angiotensin-aldosterone system (RAAS), leading to a rebound in renin release and a subsequent hypertensive crisis.[8][9][10][11] It is crucial to ensure the renal health of experimental subjects, and if renovascular hypertension is a possibility, this should be investigated.
Q3: Our experimental animals are exhibiting unexpected tachycardia following enalapril administration. What could explain this?
A3: While enalapril typically does not cause a significant increase in heart rate, tachycardia is a possible, though less common, adverse effect. One study in a human model of tachycardia-induced atrial remodeling found that intravenous enalapril did not prevent the electrical remodeling, suggesting it may not suppress certain tachyarrhythmias.[12][13] The exact mechanism for enalapril-associated tachycardia in a research setting is not well-defined but could be related to a baroreflex-mediated response to a rapid or profound drop in blood pressure, especially in a volume-depleted state.
Q4: We have noted signs of vascular inflammation in our tissue samples after enalapril treatment. Is this a known effect?
A4: Yes, although enalapril is known to have anti-inflammatory effects on the vasculature in some contexts, there are rare reports of enalapril-induced vasculitis.[14] This appears to be an idiosyncratic reaction. The underlying mechanism is not fully understood but may involve a hypersensitivity reaction. If you observe unexpected vascular inflammation, it is crucial to consider drug-induced vasculitis as a potential cause.
Troubleshooting Guides
Issue: Paradoxical Hypertension
Symptoms:
Significant and unexpected increase in systolic and/or diastolic blood pressure following enalapril administration.
Signs of hypertensive crisis in animal models (e.g., neurological symptoms).
Possible Causes and Troubleshooting Steps:
Possible Cause
Troubleshooting/Investigative Steps
Undiagnosed Renal Artery Stenosis:
1. Review animal health records for any signs of renal insufficiency. 2. Consider non-invasive imaging (e.g., Doppler ultrasonography) to assess renal artery blood flow. 3. In terminal studies, perform post-mortem examination of the renal arteries.
Volume Depletion:
1. Ensure adequate hydration of experimental subjects prior to enalapril administration. 2. Review experimental protocol for any procedures that may lead to fluid loss.
Activation of Compensatory Mechanisms:
1. Measure plasma renin activity and angiotensin II levels before and after enalapril administration to assess the degree of RAAS activation.
Issue: Unexpected Tachycardia or Arrhythmias
Symptoms:
Sustained increase in heart rate above baseline.
Appearance of ventricular arrhythmias on ECG recordings.
Possible Causes and Troubleshooting Steps:
Possible Cause
Troubleshooting/Investigative Steps
Profound Hypotension:
1. Correlate the onset of tachycardia with blood pressure measurements. A rapid drop in blood pressure can trigger a reflex tachycardia. 2. Consider a dose-response study to see if a lower dose of enalapril mitigates the tachycardic response while still achieving the desired ACE inhibition.
Electrolyte Imbalance:
1. Measure serum potassium levels. While enalapril typically causes a slight increase in potassium, any significant deviation could contribute to arrhythmias.[4][15]
Direct Electrophysiological Effects:
1. In ex vivo heart preparations, enalaprilat (the active metabolite) has been shown to prolong action potential duration.[16] While this did not translate to an antiarrhythmic effect in the specific model studied, it indicates a direct effect on cardiac ion channels that could, in other contexts, be proarrhythmic.
Data Presentation
Table 1: Adverse Events Associated with Enalapril in the Studies of Left Ventricular Dysfunction (SOLVD) Trial
Adverse Event
Enalapril Group (%) (n=3391)
Placebo Group (%) (n=3406)
p-value
Hypotension-related symptoms
14.8
7.1
< 0.0001
Azotemia
3.8
1.6
< 0.0001
Cough
5.0
2.0
< 0.0001
Fatigue
5.8
3.5
< 0.0001
Hyperkalemia
1.2
0.4
= 0.0002
Angioedema
0.4
0.1
< 0.05
Source: Adapted from the SOLVD Investigators, 1996.[15]
Table 2: Effect of Enalapril on Ventricular Tachycardia (VT) in Patients with Chronic Congestive Heart Failure
Time Point
Prevalence of VT in Enalapril Group
Prevalence of VT in Hydralazine-Isosorbide Dinitrate Group
Baseline
27%
29%
1 Year
Decreased by 27% (p < 0.02)
No significant change
New Onset of VT at 1 Year
11%
24% (p < 0.002)
Source: Adapted from The V-HeFT II VA Cooperative Studies Group, 1993.[17]
Experimental Protocols
Detailed experimental protocols are often specific to the study design. However, here are general methodologies for key experiments cited:
Measurement of Cardiovascular Hemodynamics in Animal Models:
Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine for rats) and maintain body temperature.
Catheterization: Insert catheters into the carotid artery for blood pressure measurement and the jugular vein for drug administration.
Data Acquisition: Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
Drug Administration: After a stabilization period, administer enalapril maleate intravenously or orally at the desired dose.
Data Analysis: Analyze the changes in hemodynamic parameters from baseline over time.
Assessment of Cardiac Electrophysiology (Langendorff-perfused Heart):
Heart Isolation: Excise the heart from a heparinized and anesthetized animal and immediately cannulate the aorta.
Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, at a constant temperature and pressure.
Optical Mapping: Stain the heart with a voltage-sensitive dye (e.g., di-4-ANEPPS). Use a high-speed camera and appropriate filters to record changes in fluorescence, which correspond to changes in membrane potential.
Pacing: Place electrodes on the epicardium or endocardium to pace the heart at various cycle lengths.
Drug Perfusion: After obtaining baseline recordings, switch to a perfusion solution containing enalaprilat at the desired concentration.
Data Analysis: Analyze the optical mapping data to determine action potential duration, conduction velocity, and the presence of any arrhythmias.[16]
Visualizations
Caption: Mechanism of action of enalapril maleate.
Stability testing of enalapril maleate in different laboratory solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enalapril maleate. The information is prese...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enalapril maleate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of enalapril maleate?
A1: Enalapril maleate primarily degrades into two main products: enalaprilat and diketopiperazine (DKP).[1][2][3][4][5] The formation of these degradants is highly dependent on the environmental conditions, particularly pH.[1][6][7]
Enalaprilat is formed through the hydrolysis of the ester group in the enalapril molecule. This degradation pathway is predominant in aqueous solutions and under basic or neutral conditions.[1][5][8]
Diketopiperazine (DKP) is formed via an intramolecular cyclization reaction.[9][3][5] This pathway is favored in acidic conditions (pH < 5) and can also be the primary degradation route in the solid state.[1][10]
Q2: How does pH affect the stability of enalapril maleate in solution?
A2: The pH of the solvent is a critical factor in the stability of enalapril maleate. The degradation pathway is pH-dependent.[8][6][11] In acidic solutions with a pH below 5, the main degradation product is diketopiperazine (DKP).[1][6] Conversely, in solutions with a pH above 5, the primary degradation product is enalaprilat, formed through hydrolysis.[6] Some studies have shown that enalapril maleate exhibits better stability in the pH range of 2.0 to 7.0.[11]
Q3: What is the solubility of enalapril maleate in common laboratory solvents?
A3: Enalapril maleate is sparingly soluble in water, soluble in ethanol, and freely soluble in methanol.[12] It is also soluble in organic solvents like DMSO and dimethylformamide (DMF).[13][14] However, it is practically insoluble in nonpolar organic solvents.[13] The solubility of enalapril maleate in various pure solvents generally increases with rising temperature.[15]
Q4: My enalapril maleate is degrading in the solid state. What could be the cause?
A4: While enalapril maleate as a pure crystalline substance is relatively stable, it can become unstable in the solid state, especially when mixed with certain excipients.[2][7][11] The presence of moisture is a significant factor, as it can facilitate degradation. Some common excipients like microcrystalline cellulose, lactose, and magnesium stearate have been shown to promote the degradation of enalapril maleate.[7][11] The microenvironmental pH created by the excipients can also influence the degradation pathway, leading to the formation of DKP or enalaprilat.[10]
Troubleshooting Guides
Problem 1: Significant degradation of enalapril maleate is observed during forced degradation studies under alkaline conditions.
Possible Cause: Enalapril maleate is highly susceptible to hydrolysis under alkaline conditions, leading to the formation of enalaprilat.[9][16]
Troubleshooting Steps:
Confirm pH: Ensure the pH of your alkaline solution (e.g., 0.1N NaOH) is accurate.
Control Temperature: Perform the experiment at a controlled temperature as higher temperatures will accelerate degradation.[2]
Time Points: Use shorter time points for sampling to capture the initial degradation kinetics accurately.
Analytical Method: Verify that your analytical method, typically HPLC, can effectively separate enalapril maleate from enalaprilat and other potential degradants.[2][4]
Problem 2: Unexpected peaks are appearing in the chromatogram during stability testing.
Possible Cause: These peaks could be previously unknown degradation products or impurities from the sample or excipients.[2] Forced degradation studies can sometimes produce degradants that are not typically observed under standard storage conditions.[2]
Troubleshooting Steps:
Analyze Blank: Inject a blank solution (solvent without the drug) to rule out solvent-related peaks.
Analyze Placebo: If working with a formulation, analyze a placebo (all excipients without the active ingredient) to identify any peaks originating from the excipients.
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks. This can help in the structural elucidation of the new degradation products.[2]
Review Literature: Consult literature for other reported minor degradation products of enalapril maleate.[2]
Problem 3: Inconsistent results in stability studies of enalapril maleate tablets.
Possible Cause: Inconsistencies can arise from the drug-excipient interactions within the tablet matrix.[8][17] The microenvironmental pH and the presence of moisture can vary between batches or even within a single tablet, leading to variable degradation rates.[3][10]
Troubleshooting Steps:
Standardize Sample Preparation: Ensure a consistent and validated sample preparation method is used for all tablet analyses. This includes the choice of extraction solvent and the procedure for crushing and dissolving the tablets.
Control Storage Conditions: Strictly control the temperature and humidity during the stability study according to ICH guidelines.[2][4]
Evaluate Excipients: Be aware of the potential interactions between enalapril maleate and the specific excipients in the formulation. Certain excipients can accelerate degradation.[9][10]
Packaging: The type of packaging can also influence stability by affecting moisture ingress.[3] Ensure consistent packaging for all samples under study.
Experimental Protocols
Protocol 1: Forced Degradation Study of Enalapril Maleate in Solution
This protocol outlines the conditions for subjecting enalapril maleate to stress to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Preparation of Stock Solution: Prepare a stock solution of enalapril maleate in a suitable solvent (e.g., methanol or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).[16]
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution with 0.1N HCl to the desired concentration. The solution can be heated (e.g., at 80°C) to accelerate degradation.[2]
Alkaline Hydrolysis: Dilute the stock solution with 0.1N NaOH. Similar to acid hydrolysis, heating can be applied.[2]
Neutral Hydrolysis: Dilute the stock solution with purified water and heat.[2]
Oxidative Degradation: Treat the stock solution with an oxidizing agent like 3% hydrogen peroxide at room temperature.[2][16]
Photolytic Degradation: Expose the solution in a photostability chamber to UV and visible light as per ICH guidelines.[2][4] Run a dark control in parallel.[4]
Sampling: Withdraw samples at appropriate time intervals.
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for the analytical method.
Analysis: Analyze the samples using a validated stability-indicating HPLC method.[2][4]
Protocol 2: Stability-Indicating HPLC Method for Enalapril Maleate
This protocol provides a general framework for an HPLC method to separate enalapril maleate from its degradation products.
Adjusting for enalapril maleate's pro-drug activation in in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting for the pro-drug activation of enalapril maleate in in vitro studies. Enalapril is a pro-drug...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting for the pro-drug activation of enalapril maleate in in vitro studies. Enalapril is a pro-drug that requires enzymatic hydrolysis to its active form, enalaprilat, to exert its therapeutic effect as an angiotensin-converting enzyme (ACE) inhibitor. Replicating this activation process in vitro is crucial for obtaining accurate and relevant experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the active form of enalapril maleate, and why is activation necessary?
A1: The active form of enalapril maleate is enalaprilat.[1][2] Enalapril itself is a pro-drug with only weak inhibitory activity against the angiotensin-converting enzyme (ACE).[3][4] It requires bioactivation through the hydrolysis of its ethyl ester group to form enalaprilat, which is a potent ACE inhibitor.[2][5][6] This conversion is essential for its therapeutic effects.
Q2: Which enzyme is primarily responsible for the activation of enalapril to enalaprilat?
A2: The primary enzyme responsible for the hydrolysis of enalapril to enalaprilat is human carboxylesterase 1 (CES1).[1][7][8][9][10] This enzyme is predominantly found in the liver.[11] While some initial reports suggested the involvement of other enzymes like CYP3A4, the current consensus points to CES1 as the key catalyst.[2][7] Human carboxylesterase 2 (CES2) does not significantly contribute to enalapril activation.[8]
Q3: Can I use enalapril maleate directly on my cell line of interest?
Q4: What are the main in vitro systems used to achieve enalapril activation?
A4: The most common in vitro systems for activating enalapril involve the use of liver fractions that are rich in carboxylesterase 1 (CES1). These include:
Liver S9 Fractions: A supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, including CES1.[12][13]
Liver Microsomes: While containing many metabolic enzymes, they might have lower concentrations of cytosolic CES1 compared to the S9 fraction.[14]
Recombinant Human CES1: Using the purified enzyme allows for a more controlled and defined experimental setup.[8]
Fresh Tissue Homogenates: Homogenates from liver or intestine can also be used, as they contain the necessary esterases.[14]
Q5: My in vitro activation of enalapril is inefficient. What are the possible reasons?
A5: Several factors could contribute to inefficient enalapril activation. See the Troubleshooting Guide below for a more detailed breakdown. Key reasons include:
Low enzymatic activity in the chosen in vitro system.
Genetic variants of CES1, as some polymorphisms can lead to reduced enzyme activity.[3][4][15]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Low or no conversion of enalapril to enalaprilat in cell culture
Most cell lines lack sufficient expression of carboxylesterase 1 (CES1).
1. Verify CES1 expression in your cell line via Western blot or qPCR. 2. If CES1 expression is low or absent, consider using a metabolically competent system such as co-incubation with liver S9 fractions or primary hepatocytes. 3. Alternatively, use the active metabolite, enalaprilat, directly for your experiments.
Variability in enalapril conversion between batches of liver fractions
1. Differences in donor genetics (e.g., CES1 polymorphisms).[3][4][15] 2. Improper storage or handling of the liver fractions, leading to loss of enzyme activity.
1. Purchase liver fractions from a reputable supplier that provides donor information, including genotype if possible. 2. Ensure proper storage of liver fractions at -80°C and avoid repeated freeze-thaw cycles. 3. Always run a positive control with a known CES1 substrate to confirm enzymatic activity.
Inconsistent results in intestinal homogenate experiments
1. Regional differences in esterase activity along the intestine. 2. Contamination with intestinal contents.
1. Use a consistent section of the intestine for preparing the homogenate. 2. Thoroughly rinse the intestinal segment with ice-cold buffer before homogenization to remove luminal contents.[16]
Enalaprilat is not detected in the final sample analysis
1. Inefficient extraction of the more polar enalaprilat from the reaction mixture. 2. Degradation of enalaprilat during sample processing or storage.
1. Optimize your sample preparation and extraction method to ensure efficient recovery of both enalapril and enalaprilat. 2. Analyze samples as quickly as possible after the experiment or store them at -80°C. 3. Use an appropriate analytical method, such as LC-MS/MS, with sufficient sensitivity for detection.[5][17]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro activation of enalapril.
Table 1: Kinetic Parameters for Enalapril Hydrolysis by Recombinant Human CES1
Note: Enalapril exhibits substrate inhibition kinetics, meaning that at very high concentrations, the rate of hydrolysis may decrease.
Table 2: Typical Conditions for In Vitro Metabolism Assays
Parameter
Liver S9 Fraction
Intestinal Homogenate
Protein Concentration
0.5 - 2 mg/mL
1 - 5 mg/mL
Enalapril Concentration
1 - 50 µM
1 - 50 µM
Incubation Temperature
37°C
37°C
Incubation Time
0 - 60 minutes (time course)
0 - 60 minutes (time course)
Buffer
Phosphate Buffer (pH 7.4)
Phosphate Buffer (pH 7.4)
Cofactors
Not required for CES1 activity
Not required for CES1 activity
Experimental Protocols
Protocol 1: In Vitro Activation of Enalapril using Liver S9 Fraction
This protocol describes a general procedure for the enzymatic conversion of enalapril to enalaprilat using a liver S9 fraction.
Materials:
Enalapril maleate
Liver S9 fraction (human, rat, or other species of interest)
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Acetonitrile or other suitable organic solvent (for quenching the reaction)
Incubator or water bath at 37°C
Microcentrifuge tubes
Analytical equipment for quantifying enalapril and enalaprilat (e.g., LC-MS/MS)
Procedure:
Prepare Reagents:
Prepare a stock solution of enalapril maleate in a suitable solvent (e.g., DMSO or buffer).
On the day of the experiment, thaw the liver S9 fraction on ice.
Prepare the phosphate buffer and pre-warm it to 37°C.
Set up the Reaction:
In a microcentrifuge tube, add the phosphate buffer.
Add the liver S9 fraction to the desired final protein concentration (e.g., 1 mg/mL).
Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
Initiate the Reaction:
Add the enalapril maleate stock solution to the pre-warmed S9 mixture to achieve the desired final concentration (e.g., 10 µM).
Vortex briefly to mix.
Incubation:
Incubate the reaction mixture at 37°C.
For a time-course experiment, take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
Quench the Reaction:
To stop the reaction, add an equal volume of ice-cold acetonitrile or other suitable organic solvent to each aliquot.
Vortex to mix and precipitate the proteins.
Sample Processing:
Centrifuge the quenched samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a new tube for analysis.
Analysis:
Analyze the supernatant for the concentrations of enalapril and enalaprilat using a validated analytical method, such as LC-MS/MS.[5][17]
Protocol 2: Preparation of Rat Intestinal Homogenate for Enalapril Activation Studies
This protocol outlines the preparation of a crude intestinal homogenate for use in in vitro metabolism studies.
Materials:
Rat intestine
Ice-cold homogenization buffer (e.g., sucrose-TKM buffer: 0.25 M sucrose, 80 mM Tris, 25 mM KCl, 5 mM MgCl2, pH 7.4)[16]
Homogenizer (e.g., Potter-Elvehjem)
Refrigerated centrifuge
Ice bucket
Procedure:
Tissue Collection:
Euthanize the rat according to approved animal welfare protocols.
Excise the small intestine and place it in ice-cold saline.
Gently flush the intestinal lumen with cold saline to remove its contents.[16]
Homogenization:
Cut the intestine into small pieces and weigh it.
Add the tissue to a pre-chilled homogenizer with 2 volumes of ice-cold homogenization buffer.
Homogenize the tissue on ice until a uniform consistency is achieved.
Centrifugation:
Transfer the homogenate to centrifuge tubes.
Centrifuge at 9,000 - 10,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.[16]
Carefully collect the supernatant (this is the S9 fraction of the intestinal homogenate).
Storage and Use:
The intestinal S9 fraction can be used immediately for incubation experiments (as described in Protocol 1) or aliquoted and stored at -80°C for future use.
Protocol 3: Analytical Method for Enalapril and Enalaprilat Quantification by HPLC
This section provides an example of HPLC conditions for the separation and quantification of enalapril and enalaprilat. Note that this is a starting point, and the method should be optimized and validated for your specific instrumentation and experimental needs.[7][8][10]
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]
Mobile Phase A: 0.02 M Sodium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[7]
How to prevent enalapril maleate degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of enalapril maleate in stock solutions. Below you will find frequently asked...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of enalapril maleate in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for enalapril maleate in solution?
A1: Enalapril maleate in solution primarily degrades via two pathways:
Hydrolysis: The ester group of enalapril is hydrolyzed to form enalaprilat, the active diacid metabolite. This degradation is predominant in neutral to alkaline conditions.[1][2][3][4]
Intramolecular Cyclization: Enalapril undergoes intramolecular cyclization to form a diketopiperazine (DKP) derivative. This pathway is favored under acidic conditions (pH < 5).[1][2][3]
Q2: What are the main factors that influence the stability of enalapril maleate in stock solutions?
A2: The stability of enalapril maleate in solution is significantly affected by the following factors:
pH: The pH of the solution is a critical factor determining the degradation pathway and rate.[3][5][6][7] Alkaline pH accelerates hydrolysis to enalaprilat, while acidic pH promotes the formation of the diketopiperazine derivative.[1][3][4] The maximum stability for enalapril maleate in aqueous solution is observed at a pH of approximately 3.[8]
Temperature: Higher temperatures accelerate the degradation process.[9][10][11] It is recommended to store stock solutions at refrigerated temperatures (2-8°C) to minimize degradation.[12][13][14]
Light: Exposure to light, particularly daylight and UV radiation, can cause slight degradation of enalapril maleate in solution, leading to the formation of enalaprilat.[1][4][6]
Solvent/Vehicle: The choice of solvent or vehicle for the stock solution can impact stability. While aqueous solutions are common, the use of buffers or specific oral liquid vehicles can enhance stability compared to deionized water alone.[15][16]
Q3: What are the recommended storage conditions for enalapril maleate stock solutions?
A3: To ensure the stability of your enalapril maleate stock solutions, the following storage conditions are recommended:
Temperature: Store solutions in a refrigerator at 2°C to 8°C (36°F to 46°F).[13][14] Do not freeze the solution.[12][13]
Container: Use tightly closed containers to prevent solvent evaporation and contamination.[14] Amber glass or other light-protecting containers are advisable to minimize photodegradation.
Duration: While commercially prepared oral solutions may be stable for up to 60 days at room temperature, it is best practice for laboratory-prepared stock solutions to be made fresh and used as soon as possible.[12][13][14] If longer-term storage is necessary, stability should be verified. For extemporaneously compounded oral liquids, stability for up to 91 days has been observed at 4°C.[15]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Loss of potency in stock solution
Degradation due to improper pH.
Prepare the stock solution in a buffer with a pH of approximately 3, where enalapril maleate exhibits maximum stability.[8] A citrate buffer can be a suitable choice.[15]
Degradation due to high temperature.
Always store stock solutions at refrigerated temperatures (2-8°C).[12][13][14] Avoid leaving solutions at room temperature for extended periods.
Photodegradation.
Protect the stock solution from light by using amber vials or by wrapping the container in aluminum foil.[1][4][6]
Precipitate formation in the solution
Poor solubility or pH-dependent precipitation.
Ensure the concentration of enalapril maleate does not exceed its solubility in the chosen solvent. The pH of the solution can also affect solubility; adjust as necessary while considering the impact on stability.
Interaction with container material.
Use high-quality, inert glass containers for storage.
Inconsistent experimental results
Use of a degraded stock solution.
Prepare fresh stock solutions for critical experiments. If using an older stock solution, its integrity should be confirmed by a suitable analytical method like HPLC.
Inappropriate solvent.
For aqueous solutions, use a buffered system. The stability of enalapril maleate is lower in plain deionized water compared to buffered solutions or specialized suspending agents.[15][16]
Quantitative Data Summary
The stability of enalapril maleate is highly dependent on the conditions of the solution. The following tables summarize quantitative data on its degradation under various hydrolytic conditions.
Table 1: Degradation of Enalapril Maleate (2 mg/mL) in Different Hydrolytic Conditions [1][4]
Condition
Temperature (°C)
Time
Enalapril Remaining (%)
0.1 N Sodium Hydroxide
60
30 min
7.5
Water
80
24 h
95.2
0.1 N Hydrochloric Acid
80
24 h
80.4
Table 2: Degradation Kinetics of Enalapril Maleate under Hydrolytic Stress [4]
Stress Condition
Temperature (°C)
Degradation Rate Constant (k)
t₉₀ (Time to 90% potency)
0.1 N NaOH
60
0.0914 min⁻¹
1.15 min
Water
80
0.0018 h⁻¹
57.20 h
0.1 N HCl
80
0.0090 h⁻¹
11.73 h
Experimental Protocols
Protocol 1: Preparation of a Stabilized Enalapril Maleate Stock Solution
This protocol describes the preparation of an enalapril maleate stock solution with enhanced stability.
Materials:
Enalapril maleate powder
Citric acid
Sodium citrate
Deionized water
Volumetric flasks
Magnetic stirrer and stir bar
pH meter
Procedure:
Prepare a 0.1 M citrate buffer solution with a pH of 3.0 by dissolving appropriate amounts of citric acid and sodium citrate in deionized water.
Accurately weigh the desired amount of enalapril maleate powder.
In a volumetric flask, dissolve the enalapril maleate powder in a small amount of the citrate buffer.
Once dissolved, bring the solution to the final volume with the citrate buffer.
Mix the solution thoroughly using a magnetic stirrer until homogeneous.
Verify the final pH of the solution and adjust if necessary.
Store the solution in a tightly capped amber glass vial at 2-8°C.
Protocol 2: Stability Testing of Enalapril Maleate Stock Solution by HPLC
This protocol outlines a general procedure for assessing the stability of enalapril maleate solutions using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
HPLC system with UV detector
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase: Methanol and 0.01 M phosphate buffer (pH 2.2) in a 55:45 (v/v) ratio.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 215 nm.
Column Temperature: Ambient (e.g., 23 ± 2 °C).
Procedure:
Preparation of Mobile Phase: Prepare the phosphate buffer by dissolving KH₂PO₄ in deionized water and adjusting the pH to 2.2 with orthophosphoric acid. Mix with methanol in the specified ratio and degas.
Preparation of Standard Solutions: Prepare a stock solution of the enalapril maleate reference standard in methanol. From this, prepare a series of calibration standards by diluting with the mobile phase.
Sample Preparation: At specified time points (e.g., 0, 7, 14, 28 days), withdraw an aliquot of the stored enalapril maleate stock solution. Dilute the aliquot to a suitable concentration within the calibration range using the mobile phase. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.
Data Analysis: Quantify the concentration of enalapril maleate in the samples by comparing the peak area to the calibration curve. Calculate the percentage of enalapril maleate remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Degradation pathways of enalapril maleate in solution.
Caption: Workflow for preparing and testing the stability of enalapril maleate stock solutions.
Technical Support Center: Optimizing HPLC Analysis of Enalapril Maleate and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of enalapril maleate and...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of enalapril maleate and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of enalapril maleate I should be looking for in my HPLC analysis?
A1: Enalapril maleate is a prodrug that is primarily metabolized in the liver to its active form, enalaprilat, through hydrolysis. Another common degradation product that can be observed, particularly under certain pH conditions, is diketopiperazine, which is formed through dehydration and cyclization. Therefore, your HPLC method should be optimized to separate enalapril, enalaprilat, and diketopiperazine.
Q2: What is the recommended starting wavelength for detecting enalapril maleate and its metabolites?
A2: A detection wavelength of 215 nm is widely recommended for the simultaneous determination of enalapril maleate and its related substances, including enalaprilat.[1][2][3][4][5] This wavelength provides good sensitivity for all the compounds of interest.
Q3: What type of HPLC column is most suitable for this analysis?
A3: Reversed-phase C8 and C18 columns are the most commonly used and effective stationary phases for the separation of enalapril maleate and its metabolites.[1][2][3][4][6] The choice between C8 and C18 will depend on the specific hydrophobicity of your analytes and the desired retention characteristics.
Q4: How can I prepare enalapril maleate tablet samples for HPLC analysis?
A4: A general procedure for preparing tablet samples involves:
Weighing and finely powdering a representative number of tablets (e.g., 20 tablets).
Accurately weighing a portion of the powder equivalent to a specific amount of enalapril maleate (e.g., 10 mg or 25 mg).[1][2]
Transferring the powder to a volumetric flask and adding a suitable diluent.
Sonicating the mixture for a period (e.g., 15-30 minutes) to ensure complete dissolution of the active ingredient.[1][2]
Diluting the solution to the final volume with the diluent and mixing thoroughly.
Filtering the solution through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.[1][2]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
Poor resolution between enalapril and enalaprilat peaks
- Inappropriate mobile phase pH.- Suboptimal mobile phase composition.- Inadequate column temperature.
- Adjust the mobile phase pH. A lower pH, around 2.2 to 3.0, often improves the separation of these ionizable compounds.[1][2][4][6]- Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer in the mobile phase.- Increase the column temperature. Temperatures around 55-60°C can enhance separation efficiency.[1][5]
Peak tailing or asymmetric peaks
- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.
- Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the silica-based column.- Lower the sample concentration to avoid overloading the column.- Consider using a column with end-capping to minimize silanol interactions.
Inconsistent retention times
- Fluctuations in mobile phase composition.- Unstable column temperature.- Air bubbles in the pump or detector.
- Ensure the mobile phase is thoroughly degassed before use.- Use a column oven to maintain a stable temperature.- Prime the pump to remove any air bubbles.
Extraneous peaks in the chromatogram
- Contamination from the sample, solvent, or glassware.- Carryover from previous injections.- Degradation of the sample.
- Use high-purity solvents and clean glassware.- Implement a thorough needle wash program between injections.- Prepare fresh samples and store them appropriately to prevent degradation.
High backpressure
- Blockage in the HPLC system (e.g., guard column, column frit, tubing).- Particulate matter in the sample.
- Filter all samples and mobile phases before use.- Replace the guard column or column if necessary.- Systematically check for blockages in the tubing and connections.
Experimental Protocols
Below are examples of detailed experimental protocols for the HPLC analysis of enalapril maleate and its metabolites.
Method 1: Isocratic RP-HPLC Method
This method is suitable for the simultaneous determination of enalapril maleate, enalaprilat, and diketopiperazine.[2][4]
Chromatographic Conditions:
Column: Grace Platinumр C8 EPS (250 mm x 4.6 mm, 5 µm)[2][4]
Transfer powder equivalent to 25 mg of enalapril maleate into separate flasks for acid, base, neutral, and oxidative stress conditions.[1]
Acid Degradation: Add 1 M HCl and heat at 60°C for 5 hours.[1]
Base Degradation: Add 0.1 M NaOH and keep at room temperature for 1 hour.[1]
Neutral Degradation: Add water and heat at 60°C for 4 hours.[1]
Oxidative Degradation: Add 10% v/v H₂O₂ and keep at room temperature for 72 hours.[1]
Neutralize the acid and base-stressed samples and dilute all samples to a final concentration of approximately 100 µg/mL with the diluent (950 mL of 0.02 M NaH₂PO₄ buffer pH 2.5 and 50 mL of ACN).[1]
Data Presentation
Table 1: Comparison of Isocratic HPLC Method Parameters
A Comparative Analysis of Enalapril Maleate Versus Lisinopril in Renal Protection
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the renal protective effects of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, enalapr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renal protective effects of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, enalapril maleate and lisinopril. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of the subtle yet significant differences between these two therapeutic agents.
Executive Summary
Both enalapril and lisinopril are effective in providing renal protection, primarily through their shared mechanism of inhibiting the renin-angiotensin-aldosterone system (RAAS). This inhibition leads to reduced intraglomerular pressure and a decrease in proteinuria, key factors in slowing the progression of chronic kidney disease. However, studies suggest potential differences in their effects on renal hemodynamics and endothelial function, which may have implications for their clinical application in specific patient populations. While both drugs demonstrate comparable efficacy in reducing blood pressure, some evidence suggests enalapril may have a more pronounced effect on improving renal plasma flow. Histological data from preclinical models indicates that both agents can ameliorate kidney injury, though direct comparative clinical studies on renal tissue are limited.
Data Presentation: Quantitative Comparison of Enalapril and Lisinopril
The following tables summarize key quantitative data from comparative studies on the renal and hemodynamic effects of enalapril and lisinopril.
Table 1: Comparative Effects on Renal Hemodynamics in Patients with Essential Hypertension
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Assessment of Renal Hemodynamics in Hypertensive Patients
Study Design: A 12-month, single-blind, crossover study was conducted in patients with essential hypertension.[1][2]
Participants: Eight patients with essential hypertension were included.
Intervention: Patients received either enalapril (20 mg) or lisinopril (20 mg) for a specified period, followed by a washout period and crossover to the other treatment.
Outcome Measures:
Blood Pressure: Measured to assess systemic hemodynamic effects.
Renal Hemodynamics: Effective Renal Plasma Flow (ERPF) and Glomerular Filtration Rate (GFR) were measured using constant infusion of ¹³¹I-hippuran and ¹²⁵I-iothalamate, respectively.
Calculated Parameters: Filtration Fraction (FF) was calculated as GFR/ERPF, and Renovascular Resistance (RVR) was calculated as mean arterial pressure/ERPF.
Angiotensin II Infusion: The effects of angiotensin II infusion on systemic and renal hemodynamics were also assessed during treatment with each drug.
Evaluation of Proteinuria and Albuminuria
Sample Collection: 24-hour urine collections are considered the gold standard for quantifying urinary albumin and protein excretion. Patients are instructed to discard the first morning void on day one and collect all subsequent urine for the next 24 hours, including the first morning void on day two.
Analysis:
Urinary Albumin Excretion (UAE): Measured using immunonephelometry or immunoturbidimetry. Results are typically expressed as mg/24 hours.
Urinary Protein Excretion: Measured using a spectrophotometric method.
Urine Creatinine: Measured to assess the completeness of the 24-hour collection and for calculating the albumin-to-creatinine ratio (ACR) or protein-to-creatinine ratio (PCR) from spot urine samples.
Spot Urine Samples: As an alternative to 24-hour collections, random or first-morning spot urine samples can be used to determine the ACR or PCR, which correlate well with 24-hour excretion rates.
Measurement of Glomerular Filtration Rate (GFR)
Gold Standard: The clearance of exogenous filtration markers such as inulin or radiolabeled markers (e.g., ⁵¹Cr-EDTA, ¹²⁵I-iothalamate) is the most accurate method for determining GFR. This involves intravenous infusion of the marker and timed collection of blood and urine samples to calculate its clearance.
Creatinine Clearance (CrCl): A more common clinical method that estimates GFR. It requires a 24-hour urine collection and a serum creatinine measurement. The CrCl is calculated using the formula: CrCl (mL/min) = [Urine Creatinine (mg/dL) x Urine Volume (mL)] / [Serum Creatinine (mg/dL) x Time (min)].
Estimated GFR (eGFR): Calculated using formulas such as the Modification of Diet in Renal Disease (MDRD) or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equations, which are based on serum creatinine, age, sex, and race.
Renal Histopathological Analysis in a Preclinical Model
Animal Model: Doxorubicin-induced nephrotoxicity in male Wistar rats was used to induce acute kidney injury.[5]
Treatment Groups:
Control (vehicle)
Doxorubicin (7.5 mg/kg, single i.p. injection)
Doxorubicin + Lisinopril (20 mg/kg, oral, for 15 days)
Doxorubicin + Enalapril (40 mg/kg, oral, for 15 days)
Histological Examination:
Kidney tissues were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
Sections (5 µm) were stained with Hematoxylin and Eosin (H&E) for general morphology.
Immunohistochemical staining was performed for markers of apoptosis (cleaved caspase-3) and inflammation (NF-κβ).
Biochemical Analysis: Serum levels of creatinine and BUN, and kidney tissue levels of myeloperoxidase (MPO), malondialdehyde (MDA), and total antioxidant capacity (TAC) were measured.
Gene Expression Analysis: RNA expression of kidney injury molecule-1 (KIM-1) and heme oxygenase-1 (HO-1) was quantified using real-time PCR.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the renal protective mechanisms of enalapril and lisinopril.
Caption: Mechanism of renal protection by Enalapril and Lisinopril via RAAS inhibition.
Caption: Crossover study design for comparing the renal hemodynamic effects of enalapril and lisinopril.
Caption: Enalapril's role in mitigating renal fibrosis through the TGF-β/Smad signaling pathway.
Enalapril Maleate: A Comparative Efficacy Analysis Against Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of enalapril maleate against other prominent Angiotensin-Converting Enzyme (ACE) inhibitors, sup...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of enalapril maleate against other prominent Angiotensin-Converting Enzyme (ACE) inhibitors, supported by experimental data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of antihypertensive and heart failure therapies.
Executive Summary
Enalapril, a widely prescribed ACE inhibitor, demonstrates comparable efficacy in lowering blood pressure and managing heart failure to other agents in its class, including lisinopril, ramipril, and captopril.[1] While the class as a whole is effective, subtle differences in pharmacokinetic profiles, side effect incidences, and outcomes in specific patient populations exist. This guide synthesizes available data to highlight these distinctions.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, within the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, ultimately lowering blood pressure and reducing cardiac workload.
Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.
Comparative Efficacy in Hypertension
Clinical trials have demonstrated that various ACE inhibitors exhibit similar efficacy in reducing blood pressure.[4] However, some studies suggest nuances in their effects.
Note: Blood pressure reductions are approximate and can vary based on patient population, dosage, and study design.
Comparative Efficacy in Heart Failure
In patients with heart failure with reduced ejection fraction (HFrEF), ACE inhibitors are a cornerstone of therapy, having been shown to reduce mortality and hospitalizations.[5]
ACE Inhibitor
Key Clinical Trial(s)
Impact on Left Ventricular Ejection Fraction (LVEF)
Significant reduction in mortality and hospitalizations for heart failure
Lisinopril
ATLAS
Dose-dependent improvement in outcomes
Reduction in all-cause mortality and hospitalization
Ramipril
AIRE, HOPE
Improvement in survival post-myocardial infarction
Reduced cardiovascular death, MI, and stroke in high-risk patients
Captopril
SAVE
Attenuation of LV dilation and improved survival post-MI
Reduced mortality in patients with LV dysfunction after MI
A network meta-analysis of 29 studies suggested that enalapril was among the most effective in increasing ejection fraction and stroke volume.[6] However, a large cohort study found enalapril, lisinopril, and ramipril to be equally effective in treating HFrEF when administered at equivalent doses.[7][8][9]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of ACE inhibitors can influence their dosing frequency and potential for drug interactions. Enalapril is a prodrug, meaning it is converted to its active metabolite, enalaprilat, in the liver.[10]
The most common side effect associated with ACE inhibitors is a dry, persistent cough.[12] Other potential adverse effects include angioedema, hyperkalemia, and hypotension.
Can occur, especially with renal impairment or potassium-sparing diuretics
Similar risk to other ACE inhibitors
Similar risk to other ACE inhibitors
Similar risk to other ACE inhibitors
A pooled analysis of clinical trials showed the incidence of cough with ACE inhibitors to be around 8.6%.[14][15] Another network meta-analysis ranked moexipril and ramipril as having the highest likelihood of inducing cough, while captopril and spirapril ranked among the lowest.[12]
Experimental Protocols
In Vitro ACE Inhibition Assay
This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound.
Enalapril Maleate vs. Captopril: A Comparative Analysis of Efficacy in Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, data-driven comparison of two prominent angiotensin-converting enzyme (ACE) inhibitors, enalapril maleate and captopril, wit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent angiotensin-converting enzyme (ACE) inhibitors, enalapril maleate and captopril, with a specific focus on their efficacy in mitigating cardiac hypertrophy. The information presented herein is intended to support research and development efforts in the field of cardiovascular therapeutics.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli. While initially adaptive, sustained hypertrophy can lead to heart failure. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, including hypertension and heart failure, and have been shown to induce the regression of cardiac hypertrophy. Enalapril and captopril are two widely studied ACE inhibitors. While both share a common mechanism of action, differences in their pharmacokinetic profiles and ancillary properties may influence their therapeutic effects on cardiac remodeling.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Both enalapril and captopril exert their primary therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2][3] Enalaprilat is a potent inhibitor of ACE. Captopril is an active drug in its administered form.
The inhibition of ACE leads to a cascade of effects beneficial in cardiac hypertrophy:
Reduced Angiotensin II Production: By blocking the conversion of angiotensin I to angiotensin II, these drugs decrease the levels of angiotensin II, a potent vasoconstrictor and a key stimulus for cardiomyocyte growth and interstitial fibrosis.[1][2]
Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to decreased aldosterone secretion from the adrenal cortex. This results in reduced sodium and water retention, thereby decreasing cardiac preload.[1][2]
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to increased bradykinin levels, which contributes to vasodilation and may have direct cardioprotective effects.[3]
The overall effect is a reduction in both the preload and afterload on the heart, creating a more favorable hemodynamic environment that promotes the regression of cardiac hypertrophy.
Signaling Pathway of ACE Inhibitors in Cardiac Hypertrophy
Caption: Mechanism of action of Enalapril and Captopril via RAAS inhibition.
Preclinical Evidence: Comparative Efficacy in Animal Models
Numerous preclinical studies have demonstrated the efficacy of both enalapril and captopril in attenuating cardiac hypertrophy in various animal models.
Spontaneously Hypertensive Rats (SHR)
The spontaneously hypertensive rat (SHR) is a widely used genetic model of hypertension and subsequent cardiac hypertrophy.
Experimental Protocol:
Male SHRs and normotensive Wistar-Kyoto (WKY) rats are used as controls. Enalapril maleate (e.g., 20 mg/kg per day) is administered in the drinking water for a period of 5 weeks.[4][5] Cardiac hypertrophy is assessed by measuring the heart weight to body weight ratio (HW/BW) and by histological analysis of cardiomyocyte size.
Key Findings:
Chronic treatment with enalapril significantly reduces systolic blood pressure and leads to a complete regression of cardiac hypertrophy in SHRs.[4][5] Studies have also shown that enalapril normalizes the enhanced activity of Na+/H+ and Na+-independent Cl-/HCO3- exchangers in hypertrophic myocardium, suggesting a role for protein kinase C (PKC)-dependent mechanisms in its therapeutic effect.[4][5]
Sinoaortic Denervated (SAD) Rats
Sinoaortic denervation in rats leads to neurogenic hypertension and subsequent cardiac hypertrophy.
Experimental Protocol:
Sinoaortic denervation is performed surgically. Captopril (e.g., 20 mg/kg, administered subcutaneously twice daily for 15 days) is administered to a cohort of SAD rats.[6] The development of cardiac hypertrophy is assessed by measuring the left ventricular weight to body weight ratio.[6]
Key Findings:
Administration of captopril prevents the development of ventricular hypertrophy in SAD rats, indicating the involvement of the renin-angiotensin system in this model of cardiac hypertrophy.[6]
Pressure Overload-Induced Cardiac Hypertrophy
Transverse aortic constriction (TAC) is a surgical model that induces pressure overload and subsequent cardiac hypertrophy and heart failure.
Experimental Protocol:
C57Bl6J mice undergo transverse aortic constriction. Captopril (e.g., 30 mg/kg/day) is administered from one week post-TAC for four weeks.[7] Cardiac function and geometry are assessed by echocardiography.
Key Findings:
Captopril has been shown to prevent left ventricular hypertrophy and improve cardiac function in the TAC model, highlighting its efficacy in a pressure overload setting.[7]
Experimental Workflow: Animal Model of Cardiac Hypertrophy
Caption: A generalized experimental workflow for studying cardiac hypertrophy in animal models.
Clinical Evidence: Head-to-Head Comparisons
Clinical trials have compared the effects of enalapril and captopril on cardiac hypertrophy and related outcomes in hypertensive patients.
Hypertensive Patients with Chronic Renal Failure
A prospective, randomized, single-blind study was conducted in 72 undialyzed patients with chronic renal failure, mild-to-moderate hypertension, and left ventricular hypertrophy.[8] Patients were assigned to receive either captopril (n=36) or enalapril (n=36) for 12 months.[8]
Key Findings:
Both captopril and enalapril monotherapy resulted in a significant regression of left ventricular mass index and improvement in diastolic function without deteriorating systolic performance.[8] The magnitude of this effect was comparable between the two drugs.[8]
Patients with Mild to Moderate Hypertension
A double-blind, multicenter study compared the antihypertensive effects of captopril and enalapril in 69 hypertensive patients.[9]
Key Findings:
Enalapril was found to be more potent and longer-acting in reducing diastolic blood pressure compared to captopril at the doses studied.[9] Both drugs were well-tolerated.[9]
Summary and Conclusion
Both enalapril and captopril are effective ACE inhibitors that can induce the regression of cardiac hypertrophy.
Preclinical studies in various animal models consistently demonstrate the efficacy of both drugs in preventing and reversing cardiac hypertrophy.
Clinical trials in hypertensive patients, including those with chronic renal failure, confirm that both enalapril and captopril can significantly reduce left ventricular mass.
While both drugs have a similar mechanism of action and comparable efficacy in regressing cardiac hypertrophy, some studies suggest that enalapril may have a more potent and longer-lasting antihypertensive effect. The choice between enalapril and captopril may be influenced by factors such as dosing frequency (enalapril is typically dosed once or twice daily, while captopril often requires more frequent administration), patient tolerability, and cost.
For drug development professionals, the key takeaway is that the fundamental mechanism of ACE inhibition is robustly effective against cardiac hypertrophy. Future research could focus on developing ACE inhibitors with improved tissue penetration, longer half-lives, or novel ancillary properties that could offer additional cardioprotective benefits.
Enalapril Maleate vs. Angiotensin Receptor Blockers: A Head-to-Head Comparison for Drug Development Professionals
A Comprehensive Review of Efficacy, Safety, and Mechanistic Differences Supported by Clinical Trial Data For researchers and drug development professionals navigating the landscape of cardiovascular therapeutics, a nuanc...
Author: BenchChem Technical Support Team. Date: November 2025
A Comprehensive Review of Efficacy, Safety, and Mechanistic Differences Supported by Clinical Trial Data
For researchers and drug development professionals navigating the landscape of cardiovascular therapeutics, a nuanced understanding of the comparative profiles of Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin Receptor Blockers (ARBs) is critical. This guide provides an objective, data-driven comparison of enalapril maleate, a widely studied ACE inhibitor, and the ARB class of antihypertensives. By delving into their distinct mechanisms of action, summarizing key head-to-head clinical trial data, and outlining typical experimental protocols, this document serves as a vital resource for informed decision-making in cardiovascular drug development.
Executive Summary
Enalapril maleate and Angiotensin Receptor Blockers (ARBs) are both mainstays in the management of hypertension and heart failure, primarily through their modulation of the Renin-Angiotensin-Aldosterone System (RAAS). While both drug classes have demonstrated comparable efficacy in blood pressure reduction and in certain cardiovascular outcomes, key differences in their mechanism of action lead to distinct side effect profiles.[1][2] Large-scale clinical trials have shown that ARBs are generally better tolerated, with a significantly lower incidence of cough, a well-known side effect of ACE inhibitors.[1][2] However, the extensive body of evidence from placebo-controlled trials supporting the mortality and morbidity benefits of ACE inhibitors like enalapril remains a cornerstone of their clinical use.[3] This guide will dissect these nuances through a detailed examination of clinical trial data and experimental methodologies.
Mechanism of Action: A Tale of Two Blockades
The therapeutic effects of both enalapril and ARBs are rooted in their interference with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. However, their points of intervention within this pathway are distinct.
Enalapril, a prodrug, is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat competitively inhibits the Angiotensin-Converting Enzyme (ACE), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[4] This inhibition also leads to a decrease in aldosterone secretion and an increase in bradykinin levels, the latter being responsible for the characteristic dry cough associated with ACE inhibitors.[5]
ARBs, on the other hand, exert their effects by selectively blocking the binding of angiotensin II to its type 1 (AT1) receptor.[6] This direct antagonism of the AT1 receptor inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[5] Unlike ACE inhibitors, ARBs do not affect the breakdown of bradykinin, which accounts for their lower incidence of cough and angioedema.[6]
Figure 1. Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) illustrating the distinct mechanisms of action of Enalapril (an ACE inhibitor) and Angiotensin Receptor Blockers (ARBs).
Head-to-Head Clinical Trial Data
Numerous clinical trials have directly compared the efficacy and safety of enalapril and various ARBs. The following tables summarize key quantitative data from some of the most influential head-to-head studies.
Table 1: Efficacy in Blood Pressure Reduction
Trial/Study
Enalapril Regimen
ARB Regimen
Mean Blood Pressure Reduction (Systolic/Diastolic) - Enalapril
Mean Blood Pressure Reduction (Systolic/Diastolic) - ARB
ARBs were associated with slightly fewer withdrawals due to adverse effects.[16]
Multinational Cohort Study (Chen et al., 2021) [1]
Higher risk
Lower risk
Cough, angioedema, pancreatitis, GI bleeding
-
ARBs demonstrated a better safety profile with a lower risk of several adverse events.[1]
Experimental Protocols
The design and execution of clinical trials comparing enalapril and ARBs are crucial for generating robust and reliable data. Below is a generalized experimental protocol that reflects the methodologies of key head-to-head trials.
Figure 2. A generalized experimental workflow for a head-to-head clinical trial comparing Enalapril Maleate and an Angiotensin Receptor Blocker (ARB).
Key Methodological Considerations:
Patient Population:
Inclusion Criteria: Typically include adults with a diagnosis of essential hypertension (with specific blood pressure ranges, e.g., sitting diastolic blood pressure ≥ 95 mmHg and < 115 mmHg), heart failure with reduced ejection fraction, or post-myocardial infarction with left ventricular dysfunction.[7][8][13]
Exclusion Criteria: Often include secondary hypertension, severe renal impairment, a history of angioedema, pregnancy or lactation, and known hypersensitivity to either drug class.[17]
Study Design:
Most large-scale outcome trials are randomized, double-blind, active-controlled studies.[10][13] Some smaller studies on blood pressure effects may use a crossover design.[4]
A placebo run-in period is often employed to ensure patient compliance and to establish a stable baseline blood pressure.[4]
Dosing and Titration:
Initial doses are typically low and are titrated upwards based on blood pressure response and tolerability to a target or maximum tolerated dose. For example, enalapril may be initiated at 2.5-5 mg daily and titrated to 10-20 mg daily.[18][19] ARB doses are similarly titrated to their effective ranges (e.g., losartan 50-100 mg/day, valsartan 80-160 mg/day).[8][18]
Endpoints:
Primary Efficacy Endpoints: For hypertension trials, this is often the change from baseline in sitting or ambulatory blood pressure.[4][7] For cardiovascular outcome trials, it is typically a composite of events such as cardiovascular death, myocardial infarction, stroke, and hospitalization for heart failure.[10][13]
Safety and Tolerability Endpoints: These include the incidence of adverse events, with a particular focus on cough, angioedema, hypotension, and renal dysfunction. The rate of discontinuation due to adverse events is also a key measure.[16]
Conclusion
The choice between enalapril maleate and an angiotensin receptor blocker is a nuanced one that depends on the specific clinical context and patient characteristics. While both classes demonstrate comparable efficacy in blood pressure control and in reducing major cardiovascular events in high-risk populations, ARBs consistently show a superior tolerability profile, primarily due to a lower incidence of cough.[1][2][10][13] For drug development professionals, this head-to-head comparison underscores the importance of considering not only efficacy but also the long-term safety and tolerability of a therapeutic agent. The extensive clinical data available for both enalapril and ARBs provide a rich foundation for the design of future studies aimed at developing novel cardiovascular therapies with improved benefit-risk profiles.
Enalapril Maleate: A Comparative Guide to its Neuroprotective Effects in Stroke Models
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the neuroprotective efficacy of enalapril maleate in preclinical stroke models. Experimental data from variou...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of enalapril maleate in preclinical stroke models. Experimental data from various studies are summarized to compare its performance against alternative treatments and control conditions. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to support further research and drug development efforts.
Comparative Efficacy of Enalapril Maleate
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant neuroprotective effects in various rodent models of stroke. Its efficacy is primarily attributed to its role in the renin-angiotensin system, independent of its blood pressure-lowering effects.
Summary of Preclinical Findings
Model
Treatment Group
Key Outcomes
Reference
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) with 1% NaCl
Enalapril (15 mg/kg/day in drinking water)
- Markedly improved survival: Only 1 of 10 treated rats died by 18-21 weeks, compared to 14 of 18 untreated rats dying by 14 weeks.- No evidence of cerebrovascular lesions in treated rats surviving beyond 36 weeks.
Normotensive Rats (Transient Focal Cerebral Ischemia via MCAO)
Enalapril (0.03 mg/kg, non-hypotensive dose)
- Reduced cerebral infarction by 45%.- Reduced brain edema by 54%.- Reduced brain swelling by 34%.- Improved neurological deficit score (1.37 vs. 3.11 in controls).
- Both drugs prevented medial hypertrophy in resistance vessels.- Enalapril's effects on left ventricular and mesenteric arterial hypertrophy were consistent with its blood pressure-lowering effects.
To visually represent the mechanisms and procedures involved in this research, the following diagrams have been generated using Graphviz.
Enalapril's Neuroprotective Signaling Pathway
Experimental Workflow for MCAO Stroke Model
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model induces focal cerebral ischemia and is widely used in stroke research.[6]
Animal Preparation: Adult male Sprague-Dawley rats (280-320g) are typically used. The animals are fasted overnight with free access to water. Anesthesia is induced, often with isoflurane.[4][7]
Surgical Procedure:
A midline incision is made on the ventral side of the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]
The ECA is ligated and dissected distally. A slipknot is placed around the CCA and ICA.[7]
A small incision is made in the ECA stump. A nylon monofilament suture (e.g., 4-0) with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[8][9]
The occlusion is typically maintained for 60-120 minutes for transient MCAO. For permanent MCAO, the suture is left in place.[4][9]
Reperfusion (for transient MCAO): The suture is carefully withdrawn to allow blood flow to resume. The ECA stump is then permanently ligated.[8]
Post-operative Care: The incision is closed, and the animal is allowed to recover from anesthesia. Body temperature is maintained at 37°C. Analgesics are administered as needed.[9]
Assessment:
Neurological Deficit Scoring (NDS): Evaluated at specific time points (e.g., 24 hours) post-reperfusion. Scores can range from 0 (no deficit) to 5 (severe deficit).[4]
Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified.[8]
Brain Edema Measurement: Calculated by comparing the wet and dry weight of the brain hemispheres.[4]
Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model
This is a genetic model of severe hypertension that spontaneously develops stroke.[10]
Animal Model: Male SHRSP are typically used. Wistar-Kyoto (WKY) rats often serve as normotensive controls.[11][12]
Stroke Induction: Stroke onset is often accelerated by providing a 1% NaCl solution as drinking water, sometimes in combination with a specific diet.[2][3][10]
Treatment Administration: Enalapril maleate is typically administered in the drinking water at a specified concentration (e.g., 100 mg/L) or via oral gavage.[2][3] Treatment can be initiated before the expected onset of stroke (preventative) or after the appearance of stroke markers like proteinuria or cerebral edema (therapeutic).[2][3]
Monitoring and Assessment:
Survival: Monitored daily.
Blood Pressure: Measured regularly using methods like tail-cuff plethysmography.[5]
Proteinuria: Urinary protein levels are quantified as an indicator of kidney damage and a predictor of stroke.[2][3]
Cerebral Edema: Assessed in vivo using T2-weighted MRI.[2][3]
Histopathology: Post-mortem examination of the brain to identify and characterize cerebrovascular lesions.[1]
Discussion of Alternatives
While enalapril shows significant promise, other therapeutic agents have also been investigated for neuroprotection in stroke.
Angiotensin II Receptor Blockers (ARBs): Drugs like candesartan, telmisartan, and losartan also act on the renin-angiotensin system. Some studies suggest ARBs may have a superior neuroprotective effect compared to ACE inhibitors, potentially by not only blocking the detrimental AT1 receptors but also allowing for the stimulation of the beneficial AT2 receptors.[13][14]
Hydralazine: This direct-acting vasodilator has been shown to be less effective than enalapril in preventing stroke-related mortality and cerebral damage in SHRSP, even with a more potent blood pressure-lowering effect. This suggests that the neuroprotective actions of enalapril are not solely dependent on blood pressure reduction.[2]
Other Neuroprotective Agents: A variety of other compounds targeting different pathways, such as free radical scavengers (e.g., edaravone) and anti-inflammatory agents (e.g., minocycline), are also under investigation.[14][15]
Conclusion
The available preclinical data strongly support the neuroprotective effects of enalapril maleate in both genetic and induced models of stroke. Its mechanism of action, primarily through the inhibition of the renin-angiotensin system, offers benefits beyond simple blood pressure control. The provided data and protocols offer a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of enalapril and related compounds in the context of stroke. Further head-to-head comparative studies with other neuroprotective agents, particularly ARBs, are warranted to fully elucidate the optimal therapeutic strategies for stroke.
Enalapril Maleate: A Comparative Analysis of its Efficacy in Spontaneously Hypertensive and DOCA-Salt Hypertensive Rat Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the antihypertensive effects of enalapril maleate in two distinct preclinical models of hypertensio...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the antihypertensive effects of enalapril maleate in two distinct preclinical models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone acetate (DOCA)-salt hypertensive rat. This comparison, supported by experimental data, elucidates the differential efficacy of enalapril, an angiotensin-converting enzyme (ACE) inhibitor, based on the underlying pathophysiology of the hypertensive model.
Enalapril's primary mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of the potent vasoconstrictor angiotensin II. The SHR model is characterized by a genetic predisposition to hypertension with a normally functioning or slightly activated RAAS, making it a suitable model for evaluating RAAS inhibitors. In contrast, the DOCA-salt model induces hypertension through mineralocorticoid-induced sodium and water retention, leading to a low-renin, volume-expanded state of hypertension.
Comparative Efficacy of Enalapril Maleate
The following table summarizes the quantitative effects of enalapril maleate on key cardiovascular parameters in both SHR and DOCA-salt hypertensive models, alongside their respective normotensive controls.
Proper Disposal of Enalapril Maleate in a Laboratory Setting
The disposal of Enalapril Maleate, a chemical compound used in research, must be conducted in strict accordance with federal, state, and local regulations to ensure the safety of laboratory personnel and protect the envi...
Author: BenchChem Technical Support Team. Date: November 2025
The disposal of Enalapril Maleate, a chemical compound used in research, must be conducted in strict accordance with federal, state, and local regulations to ensure the safety of laboratory personnel and protect the environment. Improper disposal can lead to environmental contamination and significant legal and financial penalties.[1] All used and unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA).[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for Enalapril Maleate and wear the appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] In case of a spill, use dry clean-up procedures to avoid generating dust.[6] Collect the spilled material and place it in a suitable, sealed, and labeled container for waste disposal.[6]
Step-by-Step Disposal Procedure
The primary procedure for disposing of Enalapril Maleate waste in a research setting involves coordination with your institution's Environmental Health and Safety (EHS) department.
Waste Characterization : The first step is to determine if the Enalapril Maleate waste is classified as hazardous.[2]
Consult the compound's SDS and local regulations.
Contact your institution's EHS office for a definitive waste characterization. They can determine if the waste falls under RCRA's P-list or U-list of hazardous chemicals.[1][2]
Proper Segregation and Containment :
Do not mix Enalapril Maleate waste with household garbage or dispose of it down the drain.[7][8] The EPA prohibits the intentional sewering of any waste pharmaceuticals in healthcare facilities.[9]
Store the waste in a designated, properly labeled container that is chemically compatible with the substance and has a secure, leak-proof closure.[1][6]
The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[9]
Arrange for Professional Disposal :
Contact your EHS department to arrange for the collection and disposal of the waste.[2]
EHS will coordinate with an approved environmental management vendor for proper disposal, which typically involves incineration for hazardous pharmaceutical waste.[2][10]
Ensure all required documentation for waste generation and disposal is completed as per institutional and regulatory requirements.[1]
Disposal of Empty Containers :
Empty containers that are not contaminated with protected patient information can be discarded in the regular trash.[2]
If the container is contaminated or held acutely toxic waste, it must be managed as hazardous waste.
Alternatively, empty containers can be taken for approved local recycling, recovery, or waste disposal.[11][12]
Ecotoxicity Data
Quantitative data from ecotoxicity studies helps in understanding the environmental impact of the compound.
Test Type
Species
Result
Exposure Time
Guideline
Toxicity to fish (LC50)
Pimephales promelas (fathead minnow)
> 1,000 mg/l
96 hours
OECD Test Guideline 203
Toxicity to daphnia (EC50)
Daphnia magna (Water flea)
346 mg/l
48 hours
OECD Test Guideline 202
Toxicity to microorganisms (EC50)
Natural microorganism
> 1,000 mg/l
3 hours
OECD Test Guideline 209
Data sourced from an Enalapril Formulation Safety Data Sheet.[12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Enalapril Maleate waste in a laboratory environment.
Caption: Workflow for Enalapril Maleate Disposal in Research Labs.
Safeguarding Your Research: A Comprehensive Guide to Handling Enalapril Maleate
Essential safety protocols and logistical plans are critical for the safe and effective handling of Enalapril Maleate in a laboratory setting. This guide provides detailed procedural information for researchers, scientis...
Author: BenchChem Technical Support Team. Date: November 2025
Essential safety protocols and logistical plans are critical for the safe and effective handling of Enalapril Maleate in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures. By adhering to these guidelines, you can minimize risks and ensure a secure research environment.
Quantitative Safety Data Summary
For quick reference, the following table summarizes the key quantitative safety data for Enalapril Maleate.
Proper personal protective equipment is the first line of defense against exposure to Enalapril Maleate. The following PPE is mandatory when handling this compound.
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] If there is a risk of splashing, a face shield should also be used.
Skin Protection:
Gloves: Wear chemical-impermeable gloves, such as nitrile or butyl rubber.[1] The suitability and durability of the glove type depend on the frequency and duration of contact. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[1] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is suitable.[1] Always inspect gloves for degradation before use and wash hands thoroughly after removing them.[1]
Protective Clothing: Wear impervious clothing, such as a lab coat or overalls, to prevent skin contact.[3][4] For tasks with a higher risk of exposure, fire/flame resistant clothing may be necessary.[3]
Respiratory Protection: If engineering controls such as fume hoods are not sufficient to maintain exposure below the occupational exposure limits, or if dust is generated, a full-face respirator with an appropriate particulate filter should be used.[3] A suitable respirator is necessary when handling the powder form of the compound.[4]
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is crucial for maintaining the integrity of Enalapril Maleate and ensuring a safe laboratory environment.
Handling Procedures:
Ventilation: Always handle Enalapril Maleate in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended, especially when working with the powdered form, to avoid the formation and inhalation of dust and aerosols.[4]
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3] Do not ingest or inhale the substance.
Personal Hygiene: Do not eat, drink, or smoke in areas where Enalapril Maleate is handled.[5] Wash hands thoroughly with soap and water before breaks and immediately after handling the compound.[6]
Equipment: Use non-sparking tools to prevent ignition sources.[3] Ensure that all containers are clearly labeled.[1]
Storage Procedures:
Container: Store Enalapril Maleate in its original, tightly sealed container.[1][6] Polyethylene or polypropylene containers are suitable.[1]
Temperature: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6] The recommended storage temperature is between 15°C and 30°C (59°F and 86°F).[3] For long-term storage, refrigeration at 4°C is recommended.[4] Do not freeze.[7]
Incompatibilities: Avoid storage with strong acids/alkalis and strong oxidizing/reducing agents.[4]
Disposal Plan
Proper disposal of Enalapril Maleate and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
Unused Product: Unused or expired Enalapril Maleate should be disposed of as hazardous chemical waste.
Contaminated Materials: Any materials that have come into contact with Enalapril Maleate, such as gloves, weighing papers, and disposable labware, should also be treated as hazardous waste.
Disposal Procedures:
Collection: Collect all waste in a suitable, labeled, and sealed container.[3]
Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the chemical to enter drains or waterways.[3]
Professional Disposal: It is recommended to use a licensed professional waste disposal service to handle the disposal of this material.
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, a swift and organized response is critical to mitigate potential hazards. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill of Enalapril Maleate.